molecular formula C24H20FNO4 B557885 Fmoc-Phe(4-F)-OH CAS No. 169243-86-1

Fmoc-Phe(4-F)-OH

Número de catálogo: B557885
Número CAS: 169243-86-1
Peso molecular: 405.4 g/mol
Clave InChI: IXUMACXMEZBPJG-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Phe(4-F)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-4-fluoro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUMACXMEZBPJG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370321
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169243-86-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-4-Fluorophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-F)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-4-fluoro-L-phenylalanine, is a fluorinated derivative of the amino acid phenylalanine. The incorporation of fluorine into amino acids and peptides has become a powerful strategy in medicinal chemistry and drug design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the conformational preferences, metabolic stability, and biological activity of peptides. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an examination of the signaling pathway of a notable peptide incorporating a similar residue.

Core Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are crucial for its effective application in peptide synthesis. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₄H₂₀FNO₄[1]
Molecular Weight 405.42 g/mol [1]
CAS Number 169243-86-1[1]
Appearance White to off-white solid/powder[2]
Melting Point 185.4 °C[1]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[2]
Storage Store at 2-8°C for long-term stability[3]

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the α-amine allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The fluorine substitution on the phenyl ring can enhance the hydrophobicity and metabolic stability of the resulting peptide.

Experimental Protocols

The following are representative protocols for the deprotection of the Fmoc group and the coupling of this compound during SPPS. These protocols are based on standard procedures and may require optimization depending on the specific peptide sequence and solid support used.

1. Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide chain attached to the resin.

  • Reagents and Materials:

    • Fmoc-peptide-resin

    • Deprotection solution: 20% (v/v) piperidine in DMF

    • DMF (Peptide synthesis grade)

    • Reaction vessel

  • Procedure:

    • Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3-5 minutes.

    • Drain the deprotection solution.

    • Add a fresh aliquot of the deprotection solution to the resin.

    • Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Proceed to the coupling step.

2. Coupling of this compound

This protocol outlines the coupling of this compound to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent.

  • Reagents and Materials:

    • Deprotected peptide-resin

    • This compound

    • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (Peptide synthesis grade)

    • Reaction vessel

  • Procedure:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. The coupling time can be extended for sterically hindered amino acids.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Experimental Workflow for SPPS Cycle

The following diagram illustrates a typical cycle in solid-phase peptide synthesis.

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle NextCycle->Resin Repeat Cycle

A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Application in Drug Development: The Ghrelin Receptor Agonist Ulimorelin

This compound has been utilized in the synthesis of bioactive peptides. A notable example is its incorporation into the structure of Ulimorelin (TZP-101), a potent and selective agonist of the ghrelin receptor[4]. Ulimorelin is a macrocyclic peptidomimetic that was investigated for its pro-kinetic effects on the gastrointestinal tract[5].

Ghrelin Receptor Signaling Pathway

Ghrelin is a peptide hormone that plays a crucial role in regulating appetite and energy homeostasis. It exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR1a), a G protein-coupled receptor. The binding of an agonist like Ulimorelin to GHSR1a initiates a cascade of intracellular signaling events.

The following diagram illustrates the major signaling pathways activated by the ghrelin receptor.

Ghrelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ghrelin Ghrelin / Ulimorelin GHSR1a GHSR1a Ghrelin->GHSR1a binds Gq Gαq GHSR1a->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates Gene_Expression Gene Expression (e.g., NPY, AgRP) MAPK_Pathway->Gene_Expression regulates

Simplified Ghrelin Receptor Signaling Pathway.

Conclusion

This compound is a valuable building block for the synthesis of fluorinated peptides with potentially enhanced therapeutic properties. Its chemical characteristics are well-defined, and its application in solid-phase peptide synthesis follows established protocols. The successful incorporation of a 4-fluorophenylalanine residue into the ghrelin agonist Ulimorelin highlights the potential of this and similar unnatural amino acids in drug discovery and development. A thorough understanding of its chemical properties and the biological pathways of the peptides it helps create is essential for researchers and scientists in this field.

References

Fmoc-Phe(4-F)-OH synthesis and structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Phe(4-F)-OH: Synthesis, Structure, and Applications

Introduction

N-α-Fmoc-4-fluoro-L-phenylalanine, commonly abbreviated as this compound, is a fluorinated amino acid derivative widely utilized as a fundamental building block in peptide synthesis.[1][2] The strategic incorporation of fluorine into the phenylalanine side chain can significantly modulate the biological and physicochemical properties of peptides, including metabolic stability, hydrophobicity, and binding affinity.[3][4][5] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function is crucial for modern solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy due to its base-lability.[1][6] This guide provides a comprehensive overview of the synthesis, structural characteristics, and applications of this compound for researchers and professionals in drug development and peptide chemistry.

Structural Formula and Properties

This compound is characterized by a 4-fluorophenylalanine core structure protected at the amino terminus by the Fmoc group.

Chemical Structure:

The key structural features are the L-phenylalanine backbone, a fluorine atom substituted at the para (4-position) of the phenyl ring, and the bulky, base-labile Fmoc protecting group.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Synonyms Fmoc-4-fluoro-L-phenylalanine, N-α-Fmoc-4-fluoro-L-phenylalanine
Molecular Formula C₂₄H₂₀FNO₄[7][8][9][10]
Molecular Weight 405.42 g/mol [8][9][10]
CAS Number 169243-86-1[7][8][9][10]
Appearance White to off-white or slight yellow powder/crystalline solid[8][9][11]
Purity Typically ≥98% (HPLC)[8]
Storage Temperature 2-8°C[9]

Synthesis of this compound

The standard laboratory synthesis of this compound involves the N-protection of the free amino acid 4-fluoro-L-phenylalanine using an Fmoc-donating reagent under basic conditions, a method generally known as the Schotten-Baumann reaction.

Experimental Protocol

Materials:

  • 4-Fluoro-L-phenylalanine (H-Phe(4-F)-OH)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate

  • Hexane

  • Hydrochloric Acid (HCl), 1M

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution of Amino Acid: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-L-phenylalanine in 50 mL of 10% aqueous sodium carbonate solution. Stir at room temperature until fully dissolved.

  • Preparation of Fmoc Reagent: In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 50 mL of 1,4-dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform, methanol, and acetic acid (e.g., 90:8:2 v/v/v).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash three times with 50 mL portions of diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 1M HCl. A white precipitate of the product will form.

  • Isolation:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying and Purification:

    • Dry the crude product under vacuum.

    • If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield high-purity this compound.

Applications in Research and Drug Development

This compound is a critical reagent in the field of peptide science.

  • Solid-Phase Peptide Synthesis (SPPS): It is a standard building block for introducing 4-fluorophenylalanine residues into peptide sequences using Fmoc-based SPPS.[8] The Fmoc group is cleaved under mild basic conditions (typically with piperidine in DMF), leaving the peptide chain ready for the coupling of the next amino acid.[12]

  • Enhanced Peptide Properties: The incorporation of 4-fluorophenylalanine can enhance the metabolic stability of peptides by blocking enzymatic degradation at the phenyl ring.[4] It also modifies the electronic and lipophilic properties of the peptide, which can lead to improved binding affinity and better pharmacokinetic profiles.[3][5]

  • Drug Discovery: This amino acid derivative has been used in the synthesis of bioactive peptides and peptidomimetics.[1] A notable example is its use in the preparation of Ulimorelin, a potent macrocyclic ghrelin receptor agonist.[13]

  • Biophysical Studies: The fluorine atom serves as a sensitive probe for ¹⁹F-NMR spectroscopy, allowing for detailed studies of peptide conformation, dynamics, and interactions with biological targets without significantly altering the parent structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Synthesis_Workflow cluster_start Start Starting Materials AA 4-Fluoro-L-phenylalanine (in aq. Na₂CO₃) Fmoc_reagent Fmoc-OSu (in Dioxane) Reaction Reaction (Stir at RT, 12-18h) AA->Reaction Fmoc_reagent->Reaction Workup Aqueous Workup (Et₂O wash, Acidification) Reaction->Workup Isolation Isolation (Filtration & Washing) Workup->Isolation Product This compound (Final Product) Isolation->Product

Caption: Workflow for the synthesis of this compound.

Role in Fmoc-SPPS Experimental Workflow

This diagram outlines the logical steps for incorporating an Fmoc-protected amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Resin Resin-Bound Peptide (with N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Deprotection Repeat for next AA

Caption: General workflow of an Fmoc-SPPS cycle.

References

A Technical Guide to the Primary Research Applications of Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-F)-OH, or N-α-Fmoc-4-fluoro-L-phenylalanine, is a synthetically modified amino acid that has become an invaluable tool in peptide chemistry and biomedical research. The incorporation of a fluorine atom onto the phenyl ring of phenylalanine offers unique physicochemical properties that are leveraged in a variety of scientific disciplines. This technical guide provides an in-depth overview of the core research applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

The fluorine substitution enhances the hydrophobicity and stability of the resulting peptides, making them more robust for therapeutic and diagnostic applications. Furthermore, the 19F nucleus serves as a highly sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of peptide and protein structure and dynamics. This guide will delve into its primary applications in solid-phase peptide synthesis, drug discovery, biophysical studies, and the development of novel biomaterials.

Core Applications of this compound

The unique properties of this compound have led to its widespread use in several key areas of research:

  • Solid-Phase Peptide Synthesis (SPPS): As a fundamental building block, it allows for the introduction of 4-fluorophenylalanine into peptide sequences, thereby modifying their biological and physical characteristics.

  • Drug Discovery and Development: Peptides incorporating 4-fluorophenylalanine often exhibit enhanced metabolic stability and altered receptor binding affinities, making them attractive candidates for novel therapeutics. A notable example is the synthesis of Ulimorelin, a potent ghrelin receptor agonist.

  • Biophysical Studies using 19F NMR: The fluorine atom provides a sensitive spectroscopic handle for investigating peptide conformation, folding, and interactions with other molecules without the background noise typical of 1H NMR.

  • Amyloid Peptide Aggregation Research: The modified aromatic side chain is utilized to probe the forces driving the self-assembly of amyloid peptides, which are implicated in neurodegenerative diseases.

  • Antimicrobial Peptides and Hydrogels: this compound and its derivatives can self-assemble into hydrogels with significant antibacterial properties, offering potential for new biomaterials and coatings.

Data Presentation

Antimicrobial Activity of Fmoc-4-F-Phe Containing Peptides and Hydrogels

The introduction of 4-fluorophenylalanine can confer or enhance the antimicrobial properties of peptides and self-assembling systems. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fmoc-4-F-Phe and related compounds against various bacterial strains.

Compound/HydrogelBacterial StrainMIC (µg/mL)Reference
Fmoc-4-F-Phe HydrogelStreptococcus mutansLow concentrations effective[1][2]
K4 Peptide AnaloguesBrucella melitensis25[1]
K4 Peptide AnaloguesStaphylococcus aureus50[1]
K4 Peptide AnaloguesEnterobacter cloacae50[1]
K4 Peptide AnaloguesPseudomonas aeruginosa100[1]
K4 Peptide AnaloguesStaphylococcus epidermidis100[1]
K4 Peptide AnaloguesShigella sonnei100[1]
K4 Peptide AnaloguesEnterococcus faecalis100[1]
K4 Peptide AnaloguesBrucella abortus100[1]
Rheological Properties of Fmoc-4-F-Phe Based Hydrogels

The mechanical properties of hydrogels are critical for their application in tissue engineering and drug delivery. The storage modulus (G') is a measure of the elastic response of the material.

Hydrogel CompositionStorage Modulus (G') (Pa)Reference
Fmoc-K1557[3]
Fmoc-K2925[3]
Fmoc-K32526[3]
Fmoc-FF/Fmoc-GG (Low Shear)~4000[4]
Fmoc-FF/Fmoc-GG (High Shear)~1000[4]
Fmoc-FF (DMSO/water)10,000[4]
Fmoc-FFK/Fmoc-FF (1/10 ratio)>19,000[5]
Fmoc-FFpY6.4/Na+ (500 mM NaCl)53.3[6]
19F NMR Chemical Shifts of 4-Fluorophenylalanine in Peptides

The 19F NMR chemical shift of 4-fluorophenylalanine is highly sensitive to its local environment, providing valuable structural information. Chemical shifts are typically referenced to a standard such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl3).

Peptide/Protein EnvironmentApproximate 19F Chemical Shift (ppm)Reference
General range for organofluorine compounds-200 to +200 (relative to CFCl3)[7]
4-F-Phe in GB1 protein (two distinct signals)Not specified, but resolved[8]
4-F-Phe binding to L-leucine receptorProtein-induced shifts observed[9]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a generic peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry on a Rink Amide resin to yield a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

  • Acetonitrile

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[10]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[10]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate the mixture by stirring for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15]

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

    • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Aggregation Inhibition

This protocol describes a common method to screen for inhibitors of amyloid-beta (Aβ) peptide aggregation using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures.

Materials:

  • Aβ peptide stock solution (e.g., Aβ42)

  • Peptide inhibitor stock solution (containing the 4-F-Phe residue)

  • Thioflavin T (ThT) stock solution

  • Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tris buffer, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Plate reader with fluorescence detection capabilities (Excitation ~440-450 nm, Emission ~480-485 nm)

Procedure:

  • Preparation of Reaction Mixtures:

    • In the wells of the 96-well plate, prepare the following reaction mixtures (total volume of 100-200 µL):

      • Aβ Aggregation Control: Aβ peptide at a final concentration of 10-40 µM in buffer.

      • Inhibitor Test: Aβ peptide (10-40 µM) mixed with the peptide inhibitor at various concentrations (e.g., in molar ratios of 1:1, 1:5, 1:10 of Aβ to inhibitor).

      • Inhibitor Control: Peptide inhibitor alone in buffer to check for intrinsic fluorescence.

      • Blank: Buffer only.

    • Add ThT to all wells to a final concentration of 10-25 µM.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the fluorescence plate reader.

    • Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) for a period of 24-48 hours. Include intermittent shaking to promote aggregation.[16]

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Plot the fluorescence intensity as a function of time for each condition.

    • A sigmoidal curve is typically observed for the Aβ aggregation control, representing nucleation, elongation, and saturation phases.

    • Compare the aggregation curves of the inhibitor test samples to the control. Inhibition of aggregation is indicated by a longer lag phase, a lower final fluorescence intensity, or a reduced slope during the elongation phase.

Visualizations

Ghrelin Receptor (GHSR1a) Signaling Pathway

The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like Ulimorelin, initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq/11 subunit.

ghrelin_signaling Ulimorelin Ulimorelin (Agonist) GHSR1a Ghrelin Receptor (GHSR1a) Ulimorelin->GHSR1a Binds to G_protein Gαq/11 Gβγ GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., GH Secretion) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets leading to

Caption: Downstream signaling of the Ghrelin Receptor (GHSR1a) activated by an agonist.

Experimental Workflow for Amyloid Aggregation Inhibition Assay

This diagram illustrates the key steps involved in a Thioflavin T (ThT) assay to screen for peptide inhibitors of amyloid-beta aggregation.

amyloid_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Abeta_prep Prepare Aβ Stock Solution Mix Mix Reagents in 96-well Plate (Aβ, Inhibitor, ThT, Buffer) Abeta_prep->Mix Inhibitor_prep Prepare Inhibitor (4-F-Phe Peptide) Stock Inhibitor_prep->Mix ThT_prep Prepare ThT Stock Solution ThT_prep->Mix Incubate Incubate at 37°C with Shaking Mix->Incubate Measure Measure Fluorescence (Ex: 440nm, Em: 485nm) at Time Intervals Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Analyze Analyze Aggregation Kinetics (Lag time, Slope, Max Intensity) Plot->Analyze Conclusion Determine Inhibitory Effect Analyze->Conclusion

Caption: Workflow for a Thioflavin T amyloid aggregation inhibition assay.

Conclusion

This compound is a versatile and powerful tool for researchers in peptide chemistry, drug discovery, and materials science. Its ability to modulate the properties of peptides, serve as a sensitive biophysical probe, and form novel biomaterials underscores its importance in advancing scientific research. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this unique amino acid derivative in a variety of research contexts. As research progresses, the applications of this compound are expected to expand, further solidifying its role in the development of new therapeutics and a deeper understanding of biological processes.

References

A Technical Guide to the Solubility of Fmoc-Phe(4-F)-OH in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-Phe(4-F)-OH (N-α-9-fluorenylmethoxycarbonyl-4-fluoro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing peptide coupling reactions, ensuring high yields and purity of the final synthetic peptide. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for the application of this compound in peptide synthesis.

Core Data Presentation: Solubility of this compound

The following tables summarize the known solubility of this compound in various common laboratory solvents. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Quantitative Solubility Data for this compound

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (M)Conditions
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13200[1]~0.493Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility.[1]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100[1]~0.247Ultrasonic assistance may be required.[1]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Clearly soluble (1 mmole in 2 mL)~0.5-

Table 2: Qualitative and Estimated Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Qualitative SolubilityRemarks
Dichloromethane (DCM)CH₂Cl₂84.93Soluble[2]A common solvent for SPPS, however, some Fmoc-amino acids may require the addition of DMF for complete dissolution.
Tetrahydrofuran (THF)C₄H₈O72.11Likely SolubleTHF is a polar aprotic solvent and is often used in SPPS.[3]
Acetonitrile (ACN)C₂H₃N41.05Sparingly SolubleBased on data for the less polar Fmoc-L-valine, which has low solubility in ACN.[4]
Methanol (MeOH)CH₄O32.04Moderately SolubleBased on data for Fmoc-L-valine, which exhibits moderate solubility in methanol.[4]
Ethanol (EtOH)C₂H₆O46.07Moderately SolubleSimilar to methanol, moderate solubility is expected based on Fmoc-L-valine data.[4]
Isopropanol (IPA)C₃H₈O60.10Sparingly to Moderately SolubleFmoc-L-valine shows lower solubility in isopropanol compared to methanol and ethanol.[4]
AcetoneC₃H₆O58.08Moderately to Highly SolubleFmoc-L-valine exhibits its highest solubility in acetone among the tested organic solvents.[4]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for the gravimetric determination of the solubility of Fmoc-amino acids in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., THF, Acetonitrile, Methanol)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Evaporate the solvent completely using a gentle stream of nitrogen, a drying oven at a suitable temperature, or a vacuum desiccator.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot

Workflow for Solid-Phase Peptide Synthesis (SPPS) utilizing this compound

This section describes a typical workflow for incorporating this compound into a peptide chain using Fmoc-based SPPS.

1. Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically DMF, to allow for efficient diffusion of reagents.[5]

2. Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[5] This exposes the free amine for the next coupling step.

3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[5]

4. Amino Acid Activation and Coupling:

  • In a separate vessel, this compound is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
  • The activated this compound solution is then added to the resin. The mixture is agitated to facilitate the coupling reaction, forming a new peptide bond.

5. Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.[5]

6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

7. Final Deprotection and Cleavage: Once the peptide synthesis is complete, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Mandatory Visualization

The following diagrams illustrate the key processes described in this guide.

G Workflow for Determining Solubility of this compound A Add excess this compound to a vial B Add known volume of solvent A->B C Equilibrate at constant temperature with shaking B->C D Centrifuge to pellet undissolved solid C->D E Withdraw a known volume of supernatant D->E F Evaporate solvent from the aliquot E->F G Weigh the dried solute F->G H Calculate solubility (mg/mL) G->H

Caption: A flowchart of the experimental protocol for determining the solubility of this compound.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_resin Resin Bound Peptide cluster_reagents Reagents & Solvents Resin_Start Resin-AA(n) Piperidine 20% Piperidine in DMF Resin_Start->Piperidine Resin_Deprotected Resin-NH2-AA(n) Wash_DMF DMF Wash Resin_Deprotected->Wash_DMF Fmoc_AA This compound + Coupling Reagents Resin_Deprotected->Fmoc_AA Resin_Coupled Resin-AA(n+1)-AA(n) Wash_DMF2 DMF Wash Resin_Coupled->Wash_DMF2 Wash Piperidine->Resin_Deprotected Fmoc Deprotection Fmoc_AA->Resin_Coupled Coupling Wash_DMF2->Resin_Start Repeat Cycle for next Amino Acid

Caption: A diagram illustrating the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

A Technical Guide to Fmoc-Phe(4-F)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Phe(4-F)-OH, or N-α-Fmoc-4-fluoro-L-phenylalanine, is a fluorinated amino acid derivative that serves as a critical building block in peptide synthesis. The incorporation of 4-fluorophenylalanine into peptide chains can significantly alter the resulting peptide's conformation, stability, and biological activity. The fluorine atom, being highly electronegative and of a similar size to hydrogen, can introduce unique electronic properties and metabolic stability without causing significant steric hindrance. This makes this compound a valuable tool for researchers and professionals in drug development and materials science, particularly in the synthesis of peptide-based therapeutics, enzyme inhibitors, and novel biomaterials. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its use in solid-phase peptide synthesis, and a visual representation of the experimental workflow.

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.

PropertyValue
CAS Number 169243-86-1[1][2][3][4][5]
Molecular Weight 405.42 g/mol [3][5][6][7][8][9]
Molecular Formula C₂₄H₂₀FNO₄[1][4][5][7]
Appearance White to off-white solid[7][10]
Purity Typically ≥98% by HPLC[1]
Storage Temperature 2-8°C[6][8]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a growing peptide chain using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) technique.[7] This protocol assumes a standard manual synthesis setup.

Materials:

  • This compound

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[1]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1]

  • Reaction vessel

Procedure:

  • Resin Swelling: The solid support resin is placed in the reaction vessel and washed with DMF for 1-2 hours to allow for proper swelling, which is crucial for reaction efficiency.[1][5]

  • Initial Fmoc Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed by treating the resin with a 20% piperidine solution in DMF for 20-30 minutes. This exposes the free amine group for the first coupling reaction. The resin is then thoroughly washed with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin substitution) is dissolved in DMF. The coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and a base (DIPEA, 2 equivalents) are added to the amino acid solution to pre-activate it for 1-2 minutes.

  • Coupling Reaction: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling of the amino acid to the resin-bound peptide chain.[1]

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Fmoc Deprotection: The Fmoc protecting group from the newly added this compound is removed using a 20% piperidine solution in DMF, as described in step 2. This exposes a new N-terminal amine for the next coupling cycle.

  • Chain Elongation: Steps 3 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[1] This is typically achieved by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[1]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process for incorporating a single amino acid like this compound.

Fmoc_SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Cycle cluster_main_cycle cluster_start_end Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine Coupling Coupling (Activated this compound) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle End End: Peptide Elongated by One Residue Start Start: Resin-Bound Peptide (Fmoc-Protected)

Caption: A diagram illustrating the key steps in one cycle of Fmoc-SPPS.

Conclusion

This compound is a pivotal reagent for modern peptide chemistry, enabling the synthesis of peptides with enhanced properties. Its straightforward integration into standard Fmoc-SPPS protocols allows for the precise placement of 4-fluorophenylalanine within a peptide sequence. The ability to modulate the electronic and metabolic characteristics of peptides through such modifications is a powerful strategy in the development of new therapeutics and advanced materials. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in these fields.

References

The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptides has emerged as a powerful tool in drug discovery and chemical biology. Among these, 4-fluorophenylalanine (4-F-Phe), an analog of phenylalanine, has garnered significant attention. Its unique electronic properties, conferred by the highly electronegative fluorine atom, can profoundly influence the structure, stability, and biological activity of peptides. This technical guide provides a comprehensive literature review of the synthesis, incorporation, and impact of 4-fluorophenylalanine in peptide science, with a focus on quantitative data, experimental methodologies, and key applications.

Synthesis and Incorporation of 4-Fluorophenylalanine into Peptides

The journey of a 4-fluorophenylalanine-containing peptide begins with the synthesis of the fluorinated amino acid itself. Various synthetic routes have been developed to produce 4-fluorophenylalanine, often involving electrophilic or nucleophilic fluorination strategies. A common and efficient method involves a multi-step process starting from commercially available precursors.

Once synthesized, the protected form of 4-fluorophenylalanine, typically Fmoc-L-4-fluorophenylalanine-OH or Fmoc-D-4-fluorophenylalanine-OH, is incorporated into the desired peptide sequence using Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for preventing unwanted reactions at the amine terminus during peptide chain elongation.[1] The SPPS process, a cornerstone of modern peptide chemistry, allows for the efficient and controlled assembly of peptide chains on a solid resin support.

A generalized workflow for the manual solid-phase synthesis of a peptide containing 4-fluorophenylalanine is depicted below.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow resin Resin Swelling fmoc_deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->fmoc_deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) fmoc_deprotection1->coupling Couple first amino acid wash1 Washing coupling->wash1 repeat Repeat Deprotection, Coupling, and Washing for each amino acid wash1->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation & Washing (e.g., cold diethyl ether) cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide G cluster_nmr ¹⁹F NMR Experimental Workflow peptide_prep Prepare ¹⁹F-labeled peptide (with 4-F-Phe) nmr_apo Acquire ¹⁹F NMR spectrum of apo-peptide peptide_prep->nmr_apo ligand_add Titrate with ligand nmr_apo->ligand_add nmr_holo Acquire ¹⁹F NMR spectra at each titration point ligand_add->nmr_holo data_analysis Analyze chemical shift perturbations nmr_holo->data_analysis kd_determination Determine dissociation constant (Kd) data_analysis->kd_determination G cluster_glp1 Simplified GLP-1 Receptor Signaling Pathway GLP1 GLP-1 or 4-F-Phe Analog GLP1R GLP-1 Receptor GLP1->GLP1R Gs Gαs GLP1R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

References

The Fluorinated Advantage: A Technical Guide to Fluorophenylalanine Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein engineering, offering a powerful tool to modulate biological activity and enhance pharmacokinetic profiles. Among these, fluorinated derivatives of phenylalanine stand out for their profound impact on medicinal chemistry and chemical biology. This technical guide provides an in-depth exploration of the discovery, significance, and application of these unique compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Significance

The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold imparts a range of unique physicochemical properties.[1][2] This is due to the small size of the fluorine atom, which is comparable to hydrogen, and the high strength of the carbon-fluorine bond.[1][2] These properties can significantly influence acidity, basicity, hydrophobicity, conformation, and metabolic stability of the parent molecule.[1] Consequently, fluorinated phenylalanine derivatives have become invaluable in drug discovery and biomedical research for several key reasons:

  • Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, leading to increased stability and longer in vivo half-life of peptide-based drugs.[3][4][5]

  • Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for ligand-receptor binding.[1][3] This allows for the fine-tuning of binding affinity and selectivity.

  • Conformational Control: The introduction of fluorine can impose conformational constraints on peptides and proteins, influencing their secondary structure and overall topology.

  • Probing Biological Systems: The unique NMR signature of 19F provides a sensitive and non-invasive probe to study protein structure, dynamics, and interactions in complex biological environments.[1]

  • PET Imaging: The positron-emitting isotope 18F can be incorporated into phenylalanine derivatives to create radiotracers for Positron Emission Tomography (PET), enabling the non-invasive imaging and diagnosis of various diseases, including cancer and neurological disorders.[1][6]

Quantitative Data on Fluorinated Phenylalanine Derivatives

The following tables summarize key quantitative data for various fluorinated phenylalanine derivatives, providing a comparative overview of their physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected Fluorinated Phenylalanine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
2-FluorophenylalanineC₉H₁₀FNO₂183.18-1.3[7]
3-FluorophenylalanineC₉H₁₀FNO₂183.18-1.3
4-FluorophenylalanineC₉H₁₀FNO₂183.18-1.9[8][9]
DL-4-FluorophenylalanineC₉H₁₁FNO₃200.19[10]

Table 2: Biological Activity of Selected Fluorinated Phenylalanine Derivatives

Compound/DerivativeTarget/AssayIC₅₀ (µM)Kd (µM)Cell LineReference
Phenyl 2-acetamido-3-(4-fluorophenyl)propanoateButyrylcholinesterase (BChE)8.25 - 289.0[11]
N-acetylated fluorophenylalanine-based amides and estersAcetylcholinesterase (AChE)57.88 - 130.75[11]
4-Fluoro-L-phenylalanineL-leucine specific receptor (E. coli)0.26[10]
L-PhenylalanineL-leucine specific receptor (E. coli)0.18[10]
L-LeucineL-leucine specific receptor (E. coli)0.40[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of fluorinated phenylalanine derivatives.

Asymmetric Synthesis of 4-Fluoro-L-phenylalanine via Phase-Transfer Catalysis

This protocol describes the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst to produce enantiomerically enriched 4-fluoro-L-phenylalanine.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 4-Fluorobenzyl bromide

  • Cinchona alkaloid-derived quaternary ammonium salt catalyst (e.g., (R)-N-(4-(trifluoromethyl)benzyl)cinchonidinium bromide)

  • Toluene

  • Chloroform

  • 50% aqueous Potassium Hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a reaction tube, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the chiral catalyst (0.1 equivalents) in a 2:1 mixture of toluene and chloroform.

  • Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.2 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to the desired temperature (e.g., -20 °C) and add 50% aqueous KOH (5 equivalents) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected 4-fluoro-L-phenylalanine derivative.

  • Deprotection: Hydrolyze the purified product with aqueous HCl to remove the protecting groups and yield 4-fluoro-L-phenylalanine hydrochloride.[12]

Site-Specific Incorporation of 4-Fluoro-L-phenylalanine into Proteins in E. coli

This protocol outlines the procedure for incorporating 4-fluoro-L-phenylalanine at a specific site in a target protein expressed in E. coli using an amber suppressor tRNA/aminoacyl-tRNA synthetase pair.[13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein containing an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal amber suppressor tRNA and a mutant phenylalanyl-tRNA synthetase (PheRS) engineered to recognize 4-fluoro-L-phenylalanine.

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • 4-Fluoro-L-phenylalanine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the tRNA/synthetase plasmid. Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add 4-fluoro-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to allow for protein expression and incorporation of the unnatural amino acid.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).[14]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated phenylalanine derivatives.

Signaling Pathway of Nav1.7 Sodium Channel Blockers

The voltage-gated sodium channel Nav1.7 is a critical mediator of pain signals in peripheral sensory neurons.[15][16] Fluorinated phenylalanine derivatives have been incorporated into potent and selective blockers of this channel for the treatment of chronic pain.

Nav1_7_Signaling_Pathway cluster_Neuron Peripheral Sensory Neuron cluster_Intervention Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (e.g., Injury, Inflammation) Nav1_7_Channel Na_v1.7 Channel Noxious_Stimuli->Nav1_7_Channel Activates Depolarization Membrane Depolarization Nav1_7_Channel->Depolarization Na+ Influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Spinal_Cord Signal to Spinal Cord Action_Potential->Spinal_Cord Pain_Perception Pain Perception (Brain) Spinal_Cord->Pain_Perception Ascending Pathway FPhe_Blocker Fluorophenylalanine-based Na_v1.7 Blocker Block FPhe_Blocker->Block Block->Nav1_7_Channel Inhibits

Caption: Na_v1.7 signaling pathway in pain transmission and its inhibition.

Experimental Workflow for Asymmetric Synthesis

This diagram outlines the key steps in the asymmetric synthesis of a fluorinated phenylalanine derivative using a chiral phase-transfer catalyst.

Asymmetric_Synthesis_Workflow Start Start: Glycine Schiff Base + Fluorinated Benzyl Bromide Reaction Asymmetric Phase-Transfer Catalysis (Chiral Catalyst, Base) Start->Reaction Workup Reaction Workup (Extraction, Washing, Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Protected_Product Protected Fluorophenylalanine Derivative Purification->Protected_Product Deprotection Acid Hydrolysis Protected_Product->Deprotection Final_Product Final Product: Enantiopure Fluorophenylalanine Deprotection->Final_Product Protein_Synthesis_Inhibition cluster_Ribosome Ribosome (70S) A_Site A Site (Aminoacyl-tRNA binding) P_Site P Site (Peptidyl-tRNA binding) A_Site->P_Site Peptide Bond Formation E_Site E Site (Exit) P_Site->E_Site Translocation Growing_Peptide Growing Polypeptide Chain P_Site->Growing_Peptide mRNA mRNA Template tRNA_Phe tRNA-Phe tRNA_Phe->A_Site Normal Binding tRNA_FPhe tRNA-FPhe (Analogue) tRNA_FPhe->A_Site Competitive Binding Termination Premature Termination or Misfolded Protein tRNA_FPhe->Termination Leads to

References

A Spectroscopic Guide to Fmoc-Phe(4-F)-OH for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-α-Fmoc-L-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH), a critical building block in peptide synthesis and drug discovery. This document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information presented herein is essential for the characterization and quality control of this important fluorinated amino acid derivative.

Spectroscopic Data Summary

The following tables summarize the expected and calculated spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, the data for the closely related, non-fluorinated analogue Fmoc-Phe-OH provides a strong basis for prediction.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.8br s1H-COOH
~7.90d2HFmoc H4, H5
~7.72t2HFmoc H1, H8
~7.43t2HFmoc H2, H7
~7.34t2HFmoc H3, H6
~7.25t2HPhe(4-F) H2', H6'
~7.10t2HPhe(4-F) H3', H5'
~4.30m1Hα-CH
~4.25m2HFmoc CH₂
~3.10m2Hβ-CH₂

Note: The chemical shifts for the fluorinated phenyl ring are predicted based on the known electronic effects of the fluorine substituent. The actual values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ) ppmAssignment
~173-COOH
~161 (d, J ≈ 243 Hz)Phe(4-F) C4'
~156Fmoc C=O
~144Fmoc C4a, C4b
~141Fmoc C8a, C9a
~134 (d, J ≈ 3 Hz)Phe(4-F) C1'
~131 (d, J ≈ 8 Hz)Phe(4-F) C2', C6'
~128Fmoc C1, C8
~127.5Fmoc C2, C7
~125Fmoc C3, C6
~120Fmoc C4, C5
~115 (d, J ≈ 21 Hz)Phe(4-F) C3', C5'
~66Fmoc CH₂
~56α-CH
~47Fmoc C9
~37β-CH₂

Note: The chemical shifts and coupling constants for the fluorinated phenyl ring are predictions based on typical values for fluoroaromatic compounds.

Table 3: IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500broadO-H stretch (Carboxylic Acid)
~3300mediumN-H stretch (Amide)
~3050mediumC-H stretch (Aromatic)
~2950mediumC-H stretch (Aliphatic)
~1720strongC=O stretch (Carboxylic Acid)
~1690strongC=O stretch (Urethane)
~1530strongN-H bend (Amide II)
~1250strongC-O stretch
~1220strongC-F stretch
Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₂₄H₂₀FNO₄[1]
Molecular Weight405.42 g/mol [1][2][3]
[M+H]⁺ (Calculated)406.1449
[M+Na]⁺ (Calculated)428.1268
[M-H]⁻ (Calculated)404.1303

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more for dilute samples.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR): [4][5]

  • Sample Preparation:

    • Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.[5]

    • Ensure the crystal surface is clean before and after the measurement.[5]

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Methodology (Electrospray Ionization - ESI): [6][7]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[7]

  • Instrument Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

    • Ionization Mode: Positive and/or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • Mass Range: Scan a range appropriate to detect the expected molecular ions (e.g., m/z 100-1000).

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum.

    • Identify the peaks corresponding to the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

    • Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental formula.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_report Final Output Sample This compound Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (ESI-HRMS) Prep->MS NMR_Data Structure Elucidation Purity Assessment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Formula Confirmation MS->MS_Data Report Comprehensive Spectroscopic Report NMR_Data->Report IR_Data->Report MS_Data->Report

General workflow for the spectroscopic analysis of this compound.

This comprehensive guide serves as a valuable resource for professionals engaged in the synthesis, analysis, and application of fluorinated amino acids. The provided data and protocols will aid in ensuring the quality and identity of this compound, a key component in advancing peptide-based therapeutics.

References

Thermodynamic Stability of Fmoc-Phe(4-F)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of N-α-Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the thermal and chemical stability of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of manufacturing processes. This document outlines the key physicochemical properties, detailed experimental protocols for stability assessment, and recommended handling and storage conditions.

Physicochemical Properties

This compound is a white to off-white solid powder. The introduction of a fluorine atom at the para position of the phenyl ring can influence the electronic properties and conformational preferences of the amino acid, which in turn can affect the stability and biological activity of the resulting peptides.[]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Chemical Formula C₂₄H₂₀FNO₄[2]
Molecular Weight 405.42 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 175 - 195 °C
Purity (HPLC) ≥98.0%[2]
Solubility Soluble in DMF and DMSO

Experimental Protocols for Stability Assessment

A thorough understanding of the thermodynamic stability of this compound requires a suite of analytical techniques. Below are detailed experimental protocols for key stability-indicating methods.

Synthesis and Purification of this compound

The synthesis of this compound is a critical first step that influences its purity and stability.

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow A 1. Dissolution of 4-Fluoro-L-phenylalanine B 2. Addition of Fmoc-OSu or Fmoc-Cl A->B C 3. Reaction B->C D 4. Work-up and Acidification C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Purification F->G

Caption: General workflow for the synthesis of Fmoc-amino acids.

Experimental Protocol: Synthesis of this compound [3]

  • Dissolution: Dissolve 4-fluoro-L-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and by-products.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.

  • Extraction: Extract the precipitated this compound with a suitable organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final, high-purity this compound.

Experimental Protocol: Purification of this compound (Recrystallization)

A general method for the purification of Fmoc-amino acids involves recrystallization to remove process-related impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene or an alcohol/water mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

Thermal Analysis

Thermal analysis techniques are essential for determining the thermodynamic stability of this compound.

Diagram 2: Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) A Sample Preparation (accurately weighed) B Instrument Calibration A->B C Heating under Inert Atmosphere B->C D Data Analysis: Melting Point, Enthalpy of Fusion C->D E Sample Preparation (accurately weighed) F Instrument Calibration E->F G Heating under Inert Atmosphere F->G H Data Analysis: Decomposition Temperature G->H

Caption: Workflow for DSC and TGA analysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the melting point and enthalpy of fusion.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

  • Instrument Parameters:

    • Temperature Range: 25°C to 250°C (or a temperature beyond the melting point).

    • Heating Rate: A standard heating rate of 10°C/min is typically used.

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion (ΔHfus).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and assess thermal stability.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Parameters:

    • Temperature Range: 25°C to 600°C.

    • Heating Rate: A heating rate of 10°C/min is commonly used.

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the decomposition temperature. The thermal decomposition of the Fmoc group is known to occur at elevated temperatures.[4][5]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the purity of this compound and detecting any degradation products.

Diagram 3: Workflow for Stability-Indicating HPLC Method Development

HPLC_Workflow A 1. Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B 2. Method Development (Column, Mobile Phase, Gradient Optimization) A->B C 3. Method Validation (Specificity, Linearity, Accuracy, Precision) B->C D 4. Routine Stability Testing C->D

Caption: Development of a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid material to dry heat (e.g., 105°C) for an extended period.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

Experimental Protocol: HPLC Method

A general reversed-phase HPLC method for the analysis of Fmoc-amino acids is provided below. This method would need to be optimized and validated specifically for this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide bond if applicable).

  • Column Temperature: 30°C.

Storage and Handling

Proper storage and handling are critical to maintain the stability and purity of this compound.

  • Storage Temperature: Recommended storage is at 2-8°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

  • Light: Protect from light to prevent photolytic degradation.

  • Handling: Handle in a dry, well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

References

The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into peptide scaffolds represents a burgeoning frontier in drug discovery, offering a powerful toolkit to modulate the biological activity, stability, and pharmacokinetic profiles of these versatile molecules. Among the myriad of available synthetic amino acids, 4-fluoro-phenylalanine (4-F-Phe) has emerged as a particularly intriguing building block. This technical guide delves into the core biological activities of peptides containing 4-F-Phe, providing a comprehensive overview of their therapeutic potential, the experimental methodologies used to elucidate their function, and the signaling pathways they influence.

The substitution of a single hydrogen atom with fluorine in the phenyl ring of phenylalanine may seem a subtle modification, yet it imparts a range of unique physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for receptor binding and molecular recognition.[1][2] Furthermore, the C-F bond is exceptionally stable, which can enhance the metabolic stability of the peptide by rendering it less susceptible to enzymatic degradation.[1][3] These attributes have been leveraged to develop 4-F-Phe-containing peptides with promising applications in oncology and infectious diseases.

Anticancer Activity of 4-F-Phe-Containing Peptides

A significant body of research has focused on the development of 4-F-Phe-containing peptides as potential anticancer agents. The introduction of this fluorinated amino acid can enhance the affinity of peptides for cancer cell membranes and specific cellular targets, leading to increased cytotoxicity towards malignant cells.[4]

One of the key mechanisms of action for many anticancer peptides is the disruption of the cell membrane.[5] The specific lipid composition of cancer cell membranes, often characterized by a higher net negative charge compared to healthy cells, provides a degree of selectivity for cationic peptides.[4] The incorporation of hydrophobic residues like 4-F-Phe can further enhance this interaction, facilitating the insertion of the peptide into the lipid bilayer and subsequent pore formation or membrane destabilization.[4]

Beyond direct membrane disruption, 4-F-Phe-containing peptides can also induce cancer cell death through the modulation of intracellular signaling pathways. For instance, some peptides can penetrate the cell membrane and interact with mitochondrial targets, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[6] Others may interfere with critical signaling pathways involved in cell proliferation and survival.

Quantitative Data on Anticancer Activity

The anticancer efficacy of 4-F-Phe-containing peptides is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of 4-F-Phe-containing peptides and related compounds from the literature.

Compound/PeptideCell LineIC50 (µM)Reference
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8[7]
(sC18)2A2058 (Melanoma)<4[8]
Temporin-1CEaA375 (Melanoma)18.2[5]
Tilapia piscidin 4 (TP4)MCF-7 (Breast Cancer)50.11 µg/mL[9]
HPRP-A1-TATVarious (Melanoma, Gastric, Liver, Cervical)<10[5]

Antimicrobial Activity of 4-F-Phe-Containing Peptides

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Cationic antimicrobial peptides (AMPs) are a promising class of therapeutics that often exhibit a broad spectrum of activity and a low propensity for inducing resistance. The incorporation of 4-F-Phe into AMPs can enhance their antimicrobial potency and stability.

Similar to their anticancer counterparts, a primary mechanism of action for many antimicrobial peptides is the disruption of the microbial cell membrane. The interaction is often initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial or fungal cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic nature of 4-F-Phe can then drive the insertion of the peptide into the membrane, leading to pore formation, increased permeability, and ultimately cell death.[10]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of peptides is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The table below presents MIC values for a selection of peptides containing arginine, tryptophan, and diphenylalanine, which share some of the amphipathic characteristics relevant to 4-F-Phe-containing peptides.

PeptideMicroorganismMIC (µM)Reference
[R4W4]MRSA2.67 µg/mL[10]
[DipR]5E. faecium0.78[10]
[DipR]5E. faecalis0.78[10]
(DipR)4RS. pneumoniae0.39[10]
(DipR)4RMRSA1.6[10]
(DipR)4RK. pneumoniae6.3[10]
Bicyclic [W(WR)4K]-[W(WR)4E]MRSA4.8–9.6[10]

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals.[11] Peptides are the natural ligands for many GPCRs, and synthetic peptide analogs containing 4-F-Phe have been developed to modulate GPCR signaling with enhanced potency and stability.[12][13]

The introduction of 4-F-Phe can influence the binding affinity and efficacy of a peptide ligand for its cognate GPCR. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket.[13] Furthermore, the increased metabolic stability of 4-F-Phe-containing peptides can result in a prolonged duration of action.

Experimental Protocols

The development and characterization of peptides containing 4-F-Phe rely on a suite of well-established experimental techniques. The following sections provide an overview of the key methodologies.

Peptide Synthesis

Peptides containing 4-F-Phe are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy.[14][15]

General Protocol for Solid-Phase Peptide Synthesis:

  • Resin Swelling: The solid support resin (e.g., PEG-modified polystyrene) is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-4-F-Phe-OH) is activated using a coupling reagent (e.g., HBTU) and then coupled to the deprotected N-terminus of the peptide chain. Excess reagents are used to drive the reaction to completion.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[16][17][18]

Anticancer Activity Assays

The cytotoxic effects of 4-F-Phe-containing peptides on cancer cells are commonly assessed using cell viability assays.

MTT Assay for Cell Viability:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against peptide concentration.

Antimicrobial Susceptibility Testing

The antimicrobial activity of peptides is determined using standardized methods to measure the minimum inhibitory concentration (MIC).

Broth Microdilution Method for MIC Determination:

  • Peptide Dilution: The peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate key concepts.

anticancer_pathway peptide 4-F-Phe Peptide membrane Cancer Cell Membrane peptide->membrane Binding mitochondria Mitochondria peptide->mitochondria Internalization pore Pore Formation membrane->pore disruption Membrane Disruption membrane->disruption apoptosis Apoptosis pore->apoptosis disruption->apoptosis caspase Caspase Activation mitochondria->caspase caspase->apoptosis

Caption: Potential mechanisms of anticancer activity for 4-F-Phe-containing peptides.

spps_workflow start Start with Resin swell Swell Resin start->swell deprotect Fmoc Deprotection swell->deprotect couple Couple Amino Acid (including 4-F-Phe) deprotect->couple wash Wash couple->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotect Yes cleave Cleave from Resin & Deprotect Side Chains repeat->cleave No purify Purify by HPLC cleave->purify characterize Characterize by MS purify->characterize end Final Peptide characterize->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The incorporation of 4-fluoro-phenylalanine into peptides is a powerful strategy for enhancing their biological activity and therapeutic potential. This in-depth guide has provided a comprehensive overview of the anticancer, antimicrobial, and GPCR-modulating activities of these modified peptides. The detailed experimental protocols and visualized workflows offer a practical resource for researchers in the field. As our understanding of the intricate interplay between peptide structure and function continues to grow, 4-F-Phe and other non-canonical amino acids will undoubtedly play an increasingly important role in the design of next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] 4-Fluorophenylalanine (Phe(4-F)) is a synthetic amino acid analog of phenylalanine where a hydrogen atom at the para position of the phenyl ring is replaced by a fluorine atom. This substitution can modulate the electronic properties of the aromatic ring and influence peptide conformation and binding interactions.[2] Fmoc-Phe(4-F)-OH is the standard building block for introducing this modification during solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy.[3][4]

These application notes provide a detailed protocol for the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue, using the ghrelin receptor agonist Ulimorelin as a representative example.[5][6]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 169243-86-1[1]
Molecular Formula C₂₄H₂₀FNO₄[1]
Molecular Weight 405.42 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥98.0%[1]
Solubility Soluble in DMF and NMP

Experimental Protocols

This section details the manual solid-phase synthesis of a peptide containing 4-fluorophenylalanine, exemplified by the synthesis of a linear precursor to the macrocyclic ghrelin agonist, Ulimorelin.

Materials and Reagents
  • This compound

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether, anhydrous

  • Kaiser test kit

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide resin (e.g., 100 mg) into a fritted syringe reaction vessel.

  • Add DMF (approximately 10 mL/g of resin) to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a deep blue color.

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and OxymaPure® (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. For this compound, a standard coupling time of 2 hours is generally sufficient.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless) indicates complete coupling. If the test is positive, a second coupling step may be necessary.

Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution from the resin beads into a clean collection tube.

  • Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Quantitative Data

The following tables provide representative quantitative data for the synthesis of a peptide containing 4-fluorophenylalanine. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Representative Coupling Efficiency

Amino AcidCoupling Time (h)Coupling ReagentsEstimated Efficiency (%)
This compound2DIC/OxymaPure>99
Other standard Fmoc-amino acids1-2DIC/OxymaPure>99

Table 3: Representative Yield and Purity of a 4-Fluorophenylalanine-Containing Peptide (e.g., Ulimorelin linear precursor)

ParameterValue
Crude Peptide Yield 70-85%
Purity after HPLC Purification >98%
Overall Isolated Yield 20-30%

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the signaling pathway of the ghrelin receptor, the target of Ulimorelin.

SPPS_Workflow cluster_1 Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Ghrelin_Signaling cluster_cell Target Cell cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling Ghrelin Ghrelin / Ulimorelin GHSR1a Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR1a binds to Gq11 Gαq/11 GHSR1a->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Response Cellular Responses (e.g., GI motility) PKC->Response

Caption: Simplified signaling pathway of the ghrelin receptor upon activation by an agonist like Ulimorelin.[1][5][7]

Conclusion

The use of this compound in solid-phase peptide synthesis provides a reliable method for incorporating 4-fluorophenylalanine into peptide sequences. This modification can significantly impact the biological activity and pharmacokinetic properties of peptides, as demonstrated by the potent ghrelin receptor agonist Ulimorelin. The detailed protocol provided herein serves as a comprehensive guide for researchers to synthesize and evaluate their own 4-fluorophenylalanine-containing peptides for various applications in drug discovery and development.

References

Application Notes and Protocols for the Use of Fmoc-Phe(4-F)-OH in Rational Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-Phe(4-F)-OH, a fluorinated analog of phenylalanine, in the rational design of peptides with enhanced therapeutic potential. The incorporation of 4-fluorophenylalanine (4-F-Phe) into a peptide sequence can significantly modulate its biological and pharmacological properties. This document outlines the key benefits, presents quantitative data, and provides detailed experimental protocols for the synthesis and characterization of peptides containing this non-canonical amino acid.

Introduction to this compound in Rational Peptide Design

This compound is an N-α-Fmoc protected L-4-fluorophenylalanine used as a building block in solid-phase peptide synthesis (SPPS). The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of phenylalanine introduces unique physicochemical properties without significantly increasing steric bulk. The high electronegativity and small size of fluorine can influence peptide backbone conformation, enhance metabolic stability, and alter binding interactions with biological targets. These attributes make this compound a valuable tool for medicinal chemists and peptide scientists aiming to optimize lead peptide candidates.

Application Notes

Enhanced Proteolytic Stability

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. The introduction of 4-F-Phe at or near a proteolytic cleavage site can confer resistance to enzymatic degradation, thereby prolonging the peptide's half-life in vivo. The strong carbon-fluorine bond and the altered electronic properties of the aromatic ring can hinder the recognition and catalytic activity of proteases.

Modulation of Receptor Binding Affinity

The incorporation of 4-F-Phe can either increase or decrease the binding affinity of a peptide to its receptor, depending on the nature of the interaction. The altered electrostatic potential of the fluorinated aromatic ring can influence key binding interactions such as π-π stacking and cation-π interactions. This allows for the fine-tuning of a peptide's potency and selectivity for its target receptor. For instance, in some cases, the increased hydrophobicity of 4-F-Phe can enhance binding affinity.

Influence on Peptide Conformation

The substitution of phenylalanine with 4-F-Phe can induce subtle but significant changes in the local and global conformation of a peptide. These conformational alterations can pre-organize the peptide into a bioactive conformation, leading to improved receptor binding and activity. ¹⁹F NMR spectroscopy is a powerful tool for studying the conformational dynamics of peptides containing 4-F-Phe.

Data Presentation

The following tables summarize quantitative data from studies comparing peptides with and without 4-fluorophenylalanine, illustrating the impact of this substitution on proteolytic stability and receptor binding affinity.

Peptide/AnalogueModificationProtease/SerumHalf-life (t½)Fold ImprovementReference
Neuropeptide 26RFa (20-26)NativeHuman SerumNot specified-[1]
[Ψ(CF=CH)]-26RFa (20-26)Fluoro-olefin replacing Gly-GlyHuman Serum5-fold longer than native5[2]

Table 1: Proteolytic Stability of Peptides. This table provides a comparison of the half-lives of native peptides and their fluorinated analogues in the presence of proteases or serum.

LigandReceptorKd (µM)Reference
L-LeucineL-leucine specific receptor (E. coli)0.40[3]
L-PhenylalanineL-leucine specific receptor (E. coli)0.18[3]
4-Fluoro-L-phenylalanineL-leucine specific receptor (E. coli)0.26[3]

Table 2: Receptor Binding Affinity. This table presents the dissociation constants (Kd) for the binding of L-phenylalanine and its fluorinated analogue to a specific receptor, demonstrating the modulation of binding affinity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-F-Phe

This protocol describes the manual Fmoc-SPPS of a generic peptide containing a 4-F-Phe residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including this compound. For the coupling of the sterically hindered this compound, a double coupling or extended coupling time may be necessary to ensure complete reaction.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide in the presence of a specific protease or in serum.

Materials:

  • Peptide stock solution (with and without 4-F-Phe)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide at a final concentration of 100 µM with the protease solution or serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to determine the half-life (t½) of the peptide.

Fluorescence Polarization Binding Assay

This protocol describes a competitive fluorescence polarization assay to determine the binding affinity (Kd) of a peptide for its receptor.

Materials:

  • Fluorescently labeled tracer peptide

  • Unlabeled competitor peptides (with and without 4-F-Phe)

  • Receptor protein

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add a fixed concentration of the receptor and the fluorescently labeled tracer peptide to each well.

  • Competitor Titration: Add a serial dilution of the unlabeled competitor peptides to the wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value, which represents the binding affinity of the competitor peptide, using the Cheng-Prusoff equation.

Mandatory Visualizations

Rational_Peptide_Design_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization Start Identify Lead Peptide Incorporate Incorporate this compound via SPPS Start->Incorporate Purify Purify & Characterize (HPLC, MS) Incorporate->Purify Stability Proteolytic Stability Assay (t½ determination) Purify->Stability Binding Binding Affinity Assay (Kd determination) Purify->Binding Analyze Analyze Structure-Activity Relationship (SAR) Stability->Analyze Activity Functional/Cell-based Assays Binding->Activity Activity->Analyze Analyze->Incorporate Iterative Design Optimized Optimized Peptide Candidate Analyze->Optimized

Caption: Workflow for rational peptide design using this compound.

Ghrelin_Receptor_Signaling Ghrelin_Analogue Ghrelin Analogue (with 4-F-Phe) GHSR1a Ghrelin Receptor (GHSR1a) Ghrelin_Analogue->GHSR1a Binds to Gq_11 Gαq/11 GHSR1a->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Hormone Secretion, Appetite Regulation) Ca_release->Downstream PKC->Downstream

Caption: Ghrelin receptor (GHSR1a) signaling pathway activated by a ghrelin analogue.

Benefits_of_4FPhe_Incorporation Start Native Peptide Incorporate Incorporate This compound Start->Incorporate Result Peptide with 4-F-Phe Incorporate->Result Benefit1 Increased Proteolytic Stability Result->Benefit1 Benefit2 Modulated Receptor Binding Affinity Result->Benefit2 Benefit3 Altered Peptide Conformation Result->Benefit3

References

Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of the non-canonical amino acid 4-fluorophenylalanine (4-F-Phe) into peptide chains. Both in vivo and in vitro methodologies are described, offering flexibility for various research applications, from studying protein structure and function within a cellular context to the chemical synthesis of modified peptides for therapeutic development.

Introduction

The substitution of canonical amino acids with fluorinated analogs like 4-fluorophenylalanine has become a powerful tool in chemical biology and drug discovery. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can modulate the physicochemical properties of peptides, including their stability, conformation, and binding affinity, without introducing significant steric bulk.[1] Furthermore, the 19F nucleus serves as a sensitive NMR probe for studying protein structure, dynamics, and interactions.[2]

This document outlines two primary methods for incorporating 4-F-Phe into peptides:

  • In Vivo Site-Specific Incorporation in Escherichia coli : This method utilizes an expanded genetic code to incorporate 4-F-Phe at a specific site in a protein in response to a nonsense codon (e.g., the amber stop codon, UAG).[2][3]

  • In Vitro Solid-Phase Peptide Synthesis (SPPS) : This chemical approach allows for the synthesis of peptides with 4-F-Phe at any desired position in the sequence.[4][5][6]

Data Presentation: Quantitative Analysis of 4-F-Phe Incorporation

The efficiency of 4-F-Phe incorporation is crucial for obtaining sufficient quantities of the modified peptide for downstream applications. The following table summarizes typical quantitative data obtained from both in vivo and in vitro methods.

ParameterIn Vivo Site-Specific Incorporation (E. coli)In Vitro Solid-Phase Peptide Synthesis (SPPS)Reference
Incorporation Fidelity >98%>99%[7]
Typical Yield 8-12 mg/L of cultureDependent on peptide length and sequence; typically 10-50%[3]
Purity (after purification) >95%>95% (HPLC purified)[8]
Incorporation Efficiency 64-75% at the programmed amber codonCoupling efficiency per cycle is typically >99%[3]

Experimental Protocols

Protocol 1: In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli

This protocol describes the expression of a target protein with 4-F-Phe incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).

  • 4-Fluorophenylalanine (4-F-Phe)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Workflow Diagram:

in_vivo_workflow cluster_prep Day 1: Preparation cluster_expression Day 2-3: Expression cluster_purification Day 4: Purification & Analysis prep_plasmids Prepare Plasmids: 1. Target Gene (with TAG) 2. Orthogonal Synthetase/tRNA transform Co-transform E. coli prep_plasmids->transform plate Plate on selective media transform->plate inoculate Inoculate starter culture grow_large Grow large scale culture inoculate->grow_large add_4f_phe Add 4-F-Phe grow_large->add_4f_phe induce Induce with IPTG add_4f_phe->induce harvest Harvest cells lyse Lyse cells harvest->lyse purify Purify protein lyse->purify analyze Analyze (SDS-PAGE, MS) purify->analyze

Caption: Workflow for in vivo site-specific incorporation of 4-F-Phe.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for your protein's purification tag (e.g., affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry.

Protocol 2: In Vitro Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 4-F-Phe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Workflow Diagram:

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH (or Fmoc-4-F-Phe-OH) + DIC/Oxyma wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last AA wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin (TFA/TIS/H2O) wash3->cleavage precipitation Precipitation (cold ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or Fmoc-4-F-Phe-OH) (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway Visualization

The incorporation of 4-F-Phe does not directly involve a signaling pathway in the traditional sense. However, the in vivo method relies on the cellular translational machinery. The following diagram illustrates the logical relationship of the key components in the orthogonal translation system.

orthogonal_translation cluster_cellular_components Cellular Environment cluster_translation Ribosomal Translation four_f_phe 4-F-Phe orthogonal_synthetase Orthogonal aaRS four_f_phe->orthogonal_synthetase charged_trna 4-F-Phe-tRNA_CUA orthogonal_synthetase->charged_trna acylation orthogonal_trna Orthogonal tRNA_CUA orthogonal_trna->orthogonal_synthetase ribosome Ribosome charged_trna->ribosome mrna mRNA with UAG codon mrna->ribosome peptide_chain Growing Peptide Chain ribosome->peptide_chain decoding final_protein Protein with 4-F-Phe peptide_chain->final_protein elongation

Caption: Logical flow of orthogonal translation for 4-F-Phe incorporation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as 4-fluoro-L-phenylalanine (Phe(4-F)), into peptide sequences is a powerful strategy in drug discovery and chemical biology. The fluorine atom can enhance metabolic stability, modulate conformation, and improve binding affinity to biological targets.[1] Fmoc-Phe(4-F)-OH is the standard building block for introducing this modification via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). However, achieving high coupling efficiency and minimizing side reactions during the incorporation of this sterically hindered and electronically modified amino acid requires optimized protocols.

These application notes provide a comprehensive guide to the recommended coupling methods for this compound in SPPS. We present a comparative overview of common coupling reagents, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of peptides containing 4-fluoro-L-phenylalanine.

Challenges in Coupling this compound

The presence of the bulky Fmoc protecting group and the electron-withdrawing fluorine atom on the phenyl ring can present challenges during SPPS. These include:

  • Incomplete Coupling: Steric hindrance can slow down the reaction rate, leading to incomplete coupling and the formation of deletion sequences.[2]

  • Aggregation: The hydrophobicity of the growing peptide chain can be increased by the fluorinated residue, potentially leading to on-resin aggregation and reduced coupling efficiency.

  • Racemization: Although less common for phenylalanine derivatives compared to amino acids like cysteine or histidine, the potential for racemization during activation and coupling should be considered, especially under harsh conditions.[3][4]

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for the successful incorporation of this compound. Modern onium-type salts (uronium/aminium and phosphonium) are generally recommended over older methods due to their high reactivity and ability to suppress racemization.[5]

Data Presentation: Comparison of Common Coupling Reagents

While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the general performance of key coupling reagents in SPPS, which can guide the selection for coupling this specific amino acid. The efficiency of these reagents is generally high for most amino acids.

Coupling Reagent CombinationClassRelative ReactivityRacemization PotentialKey Advantages
HBTU/DIPEA Aminium SaltHighLowCost-effective, reliable for standard couplings.
HATU/DIPEA or Collidine Aminium SaltVery HighVery LowHighly efficient, especially for difficult couplings; HOAt byproduct actively suppresses racemization.[6]
HCTU/DIPEA Aminium SaltVery HighLowSimilar reactivity to HATU but often more cost-effective.[7]
DIC/OxymaPure Carbodiimide/OximeHighVery LowLow risk of racemization, cost-effective, and the byproducts are soluble.[8]

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using recommended reagent combinations. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HBTU/DIPEA Coupling

This protocol is a robust and cost-effective method for routine couplings.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq)

  • HBTU (0.38 mmol, 3.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).[9] If the test is positive, a second coupling may be necessary.

Protocol 2: HATU/Collidine Coupling

This protocol is recommended for potentially difficult couplings where high efficiency and minimal racemization are critical.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)

  • 2,4,6-Collidine (0.8 mmol, 8 eq)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add collidine and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Follow step 4 of Protocol 1.

  • Monitoring: Follow step 5 of Protocol 1.

Protocol 3: DIC/OxymaPure Coupling

This method is an excellent choice when minimizing racemization is the highest priority.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.5 mmol, 5 eq)

  • OxymaPure (0.5 mmol, 5 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Coupling: To the resin in a reaction vessel, add this compound and OxymaPure. Add DMF to dissolve the solids. Add DIC to the vessel.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Follow step 4 of Protocol 1.

  • Monitoring: Follow step 5 of Protocol 1.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HATU/Collidine) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Complete Repeat->Coupling Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Troubleshooting_Workflow Start Positive Kaiser Test (Incomplete Coupling) Recouple Perform Second Coupling (Fresh Reagents) Start->Recouple Kaiser_Test_2 Kaiser Test Recouple->Kaiser_Test_2 Check Completion Check_Reagents Check Reagent Quality & Stoichiometry Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Check_Reagents->Change_Reagent Optimize_Conditions Optimize Conditions: - Increase coupling time - Add chaotropic salts Change_Reagent->Optimize_Conditions Capping Cap Unreacted Amines (Acetic Anhydride) Optimize_Conditions->Capping Continue Continue Synthesis Capping->Continue Kaiser_Test_2->Check_Reagents Positive Kaiser_Test_2->Continue Negative

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Troubleshooting

  • Low Yields or Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" step with fresh reagents is recommended.[9] For persistently difficult couplings, switching to a more potent activating reagent like HATU is advised.[10] Extending the coupling time or performing the reaction at a slightly elevated temperature (e.g., 40°C) can also improve efficiency, though the risk of racemization should be considered.

  • Aggregation: If peptide aggregation is suspected, the use of chaotropic salts (e.g., LiCl) in the coupling mixture or switching to a more polar solvent system (e.g., NMP/DMSO) can be beneficial.

  • Racemization: To minimize racemization, especially during prolonged coupling times or at elevated temperatures, the use of a less hindered base like 2,4,6-collidine in place of DIPEA is recommended.[11] Carbodiimide-mediated couplings with oxime additives like OxymaPure are also known for their low racemization potential.[12]

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with the use of modern, high-efficiency coupling reagents and optimized protocols. For routine synthesis, HBTU offers a reliable and cost-effective option. For challenging sequences or when the highest purity is required, HATU and HCTU are excellent choices. DIC/OxymaPure provides a valuable alternative, particularly when minimizing racemization is a primary concern. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can effectively utilize this compound to advance their peptide-based research and development efforts.

References

Application Notes and Protocols for the Use of Fmoc-Phe(4-F)-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(4-F)-OH, or N-α-Fmoc-4-fluoro-L-phenylalanine, is a critical building block in modern medicinal chemistry, particularly in the realm of peptide-based drug discovery. The incorporation of a fluorine atom onto the phenyl ring of phenylalanine offers a unique combination of properties that can significantly enhance the therapeutic potential of peptides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel drug candidates.

The introduction of fluorine can modulate a peptide's conformation, metabolic stability, and binding affinity to its target.[1] These modifications are instrumental in overcoming some of the inherent challenges of peptide therapeutics, such as poor bioavailability and rapid degradation.[1] This document will explore the application of this compound through two notable examples: the ghrelin receptor agonist Ulimorelin and the peptide-drug conjugate Melflufen.

Key Applications of this compound

The strategic incorporation of 4-fluorophenylalanine into peptide sequences can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.[1]

  • Improved Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target receptor.

  • Modulated Conformation: The presence of fluorine can influence the peptide's secondary structure, which can be crucial for biological activity.[1]

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes.

Case Study 1: Ulimorelin - A Ghrelin Receptor Agonist

Ulimorelin (formerly TZP-101) is a macrocyclic peptidomimetic that acts as a potent and selective agonist of the ghrelin receptor (GHSR1a).[2][3] It was developed for the management of gastrointestinal motility disorders. The structure of Ulimorelin incorporates a 4-fluorobenzyl group, derived from this compound, which contributes to its high binding affinity and efficacy.[4]

Quantitative Data: Ulimorelin
ParameterValueReference
Binding Affinity (Ki) 16 nM[4]
Functional Potency (EC50) 29 nM[4]
Oral Bioavailability (Rats) 24%[4]
Oral Bioavailability (Monkeys) 24%[4]
Signaling Pathway: Ghrelin Receptor

Ulimorelin, as a ghrelin receptor agonist, activates downstream signaling pathways that are typically initiated by the endogenous ligand, ghrelin. The ghrelin receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, leading to a complex signaling cascade.

GHSR_Signaling Ulimorelin Ulimorelin GHSR1a Ghrelin Receptor (GHSR1a) Ulimorelin->GHSR1a binds Gq Gαq/11 GHSR1a->Gq activates G_io Gαi/o GHSR1a->G_io activates G12_13 Gα12/13 GHSR1a->G12_13 activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase G_io->AC inhibits RhoA RhoA Activation G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC cAMP ↓ cAMP AC->cAMP ROCK ROCK Activation RhoA->ROCK

Caption: Ghrelin receptor signaling cascade initiated by Ulimorelin.

Case Study 2: Melflufen - A Peptide-Drug Conjugate

Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate that targets aminopeptidases, which are overexpressed in multiple myeloma cells.[5] Melflufen consists of the alkylating agent melphalan linked to a 4-fluoro-L-phenylalanine ethyl ester. This design leverages the increased lipophilicity conferred by the fluorinated amino acid for enhanced cell permeability. Once inside the cancer cell, peptidases cleave the dipeptide, releasing the active melphalan and trapping it intracellularly, leading to potent and targeted cytotoxicity.[5][6]

Quantitative Data: Melflufen
ParameterCell LineValueReference
IC50 RPMI-8226 (Melphalan-sensitive)~0.1 µM[5]
IC50 8226/LR5 (Melphalan-resistant)~0.44 µM[5]
IC50 NCI-H69 (SCLC)64 nM[5]
Half-life (α phase) Human Plasma1.24 min[5][7]
Half-life (β phase) Human Plasma26.7 min[5][7]
Clearance Human Plasma13.4 L/min[5][7]
Mechanism of Action: Melflufen

The mechanism of action of Melflufen highlights the utility of incorporating this compound to create a prodrug that is selectively activated within cancer cells.

Melflufen_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) Melflufen_ext Melflufen Melflufen_int Melflufen Melflufen_ext->Melflufen_int Passive Diffusion Peptidases Aminopeptidases (overexpressed) Melflufen_int->Peptidases Substrate Melphalan Melphalan (active drug) Peptidases->Melphalan Cleavage DNA DNA Melphalan->DNA Targets Alkylation DNA Alkylation DNA->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis

Caption: Melflufen's mechanism of action in a cancer cell.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Fluorophenylalanine-Containing Peptide

This protocol describes the manual synthesis of a generic linear peptide containing a 4-fluorophenylalanine residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Workflow:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection1 wash1 3. DMF Wash deprotection1->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat steps 2-5 for each amino acid wash2->repeat deprotection_final 6. Final Fmoc Deprotection repeat->deprotection_final wash3 7. DMF and DCM Wash deprotection_final->wash3 cleavage 8. Cleavage and Side-Chain Deprotection (TFA cocktail) wash3->cleavage precipitation 9. Precipitation in cold Diethyl Ether cleavage->precipitation purification 10. Purification by RP-HPLC precipitation->purification end End: Lyophilized Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a 15-minute agitation.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. To couple this compound, use it as the designated amino acid in this step.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2) and wash thoroughly with DMF and then DCM.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Cytotoxicity Assay (MTT Assay) for Melflufen

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Melflufen on multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., RPMI-8226)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Melflufen stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader

Workflow:

MTT_Assay_Workflow start Start: Cell Culture seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat with Melflufen (serial dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Solubilize formazan crystals with DMSO incubate3->solubilize read 8. Measure absorbance at 570 nm solubilize->read analyze 9. Analyze data to determine IC50 read->analyze end End: Cytotoxicity Data analyze->end

References

Application Notes and Protocols for 19F NMR Peptide Studies Using Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an invaluable tool in peptide research and drug development. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio (83% that of ¹H), and the absence of endogenous fluorine in most biological systems, provide a sensitive and background-free probe for studying peptide structure, dynamics, and interactions.[1][2][3][4][5] The large chemical shift dispersion of ¹⁹F is highly sensitive to the local chemical environment, offering detailed insights into conformational changes and ligand binding.[2][4][5][6]

This document provides a comprehensive protocol for the incorporation of 4-Fluoro-L-phenylalanine (Phe(4-F)) into peptides using Fmoc-Phe(4-F)-OH in solid-phase peptide synthesis (SPPS) and subsequent analysis using ¹⁹F NMR.

Section 1: Peptide Synthesis with this compound

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8][9]

Materials and Reagents
Reagent/MaterialSupplier RecommendationsPurity/Grade
This compoundCommercially available>98%
Rink Amide or Wang ResinCommercially available100-200 mesh
N,N-Dimethylformamide (DMF)Peptide synthesis grade>99.8%
PiperidineReagent grade>99%
Diisopropylethylamine (DIPEA)Peptide synthesis grade>99.5%
HBTU/HATUPeptide synthesis grade>98%
Trifluoroacetic acid (TFA)Reagent grade>99%
Triisopropylsilane (TIS)Reagent grade>98%
Dichloromethane (DCM)ACS grade>99.5%
Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in DMF for at least 1 hour in a reaction vessel.[10]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.[11]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (including this compound) and 3.9 equivalents of HBTU/HATU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The coupling of this compound generally proceeds with similar kinetics to standard Fmoc-Phe-OH.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.[12]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[12]

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Including this compound Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-4 for all amino acids Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final Cycle Cleave 4. Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 5. Purification (RP-HPLC) Cleave->Purify Characterize 6. Characterization (Mass Spectrometry) Purify->Characterize End End: Purified Peptide Characterize->End

Figure 1. Workflow for Solid-Phase Peptide Synthesis with this compound.

Section 2: ¹⁹F NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality ¹⁹F NMR data.

Sample Preparation
  • Peptide Concentration: Prepare peptide samples at a concentration range of 50 µM to 1 mM. Higher concentrations will improve the signal-to-noise ratio but may lead to aggregation.

  • Solvent: Dissolve the lyophilized peptide in an appropriate aqueous buffer (e.g., phosphate or Tris buffer) at the desired pH. The buffer should be free of any components that might interfere with the NMR measurement.

  • D₂O: Add 5-10% D₂O to the sample for the NMR spectrometer's lock system.

  • Reference Standard: For accurate chemical shift referencing, an external standard such as trifluoroacetic acid (TFA) or an internal standard can be used.

  • Ligand Titration (for interaction studies): For binding studies, prepare a stock solution of the ligand of interest in the same buffer as the peptide. The ligand can then be titrated into the peptide sample, and a ¹⁹F NMR spectrum is acquired at each titration point.

¹⁹F NMR Data Acquisition

The following are general parameters for acquiring a one-dimensional ¹⁹F NMR spectrum. These may need to be optimized for the specific instrument and sample.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz (for ¹H)Higher fields provide better sensitivity and resolution.
Pulse SequenceSimple 1D pulse-acquireSufficient for most routine applications.
Spectral Width~50-100 ppmTo encompass the expected chemical shift range of 4-F-Phe.
Acquisition Time0.5 - 1.0 sTo achieve adequate resolution.
Relaxation Delay1.0 - 2.0 sTo allow for near-complete relaxation of the ¹⁹F nuclei.
Number of Scans128 - 1024 (or more)Dependent on sample concentration and desired signal-to-noise.
Temperature298 K (25 °C)Can be varied to study temperature-dependent conformational changes.

Section 3: Data Analysis and Interpretation

The chemical shift of the ¹⁹F nucleus in 4-F-Phe is highly sensitive to its local environment. Changes in peptide conformation, solvent exposure, or ligand binding will result in changes in the ¹⁹F chemical shift.[4][13]

Chemical Shift Analysis

The ¹⁹F chemical shift of 4-F-Phe in a peptide typically appears in a specific region of the spectrum.

EnvironmentTypical ¹⁹F Chemical Shift Range (relative to TFA)
Unstructured, solvent-exposedNarrow range, often a single sharp peak
Folded, buried in a hydrophobic coreBroader range, with shifts sensitive to local contacts
Interacting with a ligandShift perturbation upon ligand binding

Note: The exact chemical shift will depend on the specific peptide sequence and experimental conditions.

Ligand Binding Studies

By monitoring the change in the ¹⁹F chemical shift (Δδ) upon titration with a ligand, the dissociation constant (Kd) of the peptide-ligand interaction can be determined by fitting the data to a suitable binding isotherm.

NMR_Analysis_Workflow cluster_analysis Analysis Options Start Start: Purified ¹⁹F-labeled Peptide Sample_Prep 1. NMR Sample Preparation (Buffer, D₂O) Start->Sample_Prep Data_Acq 2. ¹⁹F NMR Data Acquisition (1D Spectrum) Sample_Prep->Data_Acq Data_Proc 3. Data Processing (FT, Phasing, Baseline Correction) Data_Acq->Data_Proc Analysis 4. Spectral Analysis Data_Proc->Analysis Chem_Shift Chemical Shift Analysis (Conformation, Environment) Analysis->Chem_Shift Titration Ligand Titration (Binding Affinity - Kd) Analysis->Titration End End: Structural/Interaction Information Chem_Shift->End Titration->End

Figure 2. Workflow for ¹⁹F NMR Data Acquisition and Analysis.

Conclusion

The incorporation of this compound into peptides via SPPS provides a straightforward and powerful method for introducing a sensitive ¹⁹F NMR probe. This approach enables detailed studies of peptide structure, dynamics, and interactions with a high degree of precision and without the complications of background signals inherent in ¹H NMR. The protocols and data presented here serve as a guide for researchers to effectively utilize this technique in their own investigations.

References

Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful tool in chemical biology and drug discovery. 4-Fluorophenylalanine (pFF), a fluorinated analog of phenylalanine, is of particular interest due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can modulate the electronic properties, conformation, and metabolic stability of peptides without introducing significant steric bulk. These alterations can enhance binding affinity, improve proteolytic resistance, and provide a sensitive ¹⁹F NMR probe for structural and interaction studies.

This document provides detailed application notes and protocols for three primary methods of labeling peptides with 4-fluorophenylalanine: Solid-Phase Peptide Synthesis (SPPS), Biosynthetic Incorporation, and Enzymatic Ligation.

Methods Overview and Comparison

The choice of labeling method depends on several factors, including the desired peptide length, the required quantity and purity, the position of the label, and the available laboratory infrastructure. The following table summarizes the key quantitative aspects of each method.

FeatureSolid-Phase Peptide Synthesis (SPPS)Biosynthetic IncorporationEnzymatic Ligation
Peptide Length Typically up to ~50 amino acidsFull-length proteins and large peptidesLigation of two smaller peptide fragments
Typical Crude Yield Variable, can be >80% for short peptidesHighly variable, depends on protein expression levelsGenerally high, can be >90%
Final Purity (after purification) >95-99% achievable with HPLC>95% achievable with chromatography>95% achievable with chromatography
Incorporation Efficiency 100% at the desired position64-75% for site-specific incorporation[1]Not applicable (ligation of pre-synthesized fragments)
Scalability Milligram to gram scaleMilligram to gram scaleMicrogram to milligram scale
Key Advantage Precise control over sequence and label positionProduction of large, labeled proteinsSite-specific ligation of folded domains
Key Disadvantage Challenging for long or difficult sequencesPotential for metabolic toxicity of the analogRequires specific enzyme recognition sites

Method 1: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for the chemical synthesis of peptides. The peptide is assembled stepwise on an insoluble resin support, allowing for the easy removal of excess reagents and byproducts. The use of Fmoc-protected 4-fluorophenylalanine (Fmoc-pFF-OH) allows for its incorporation at any desired position in the peptide sequence.

Experimental Workflow: SPPS

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-pFF-OH, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Elongation Repeat for subsequent amino acids Wash3->Elongation Cleavage Cleavage from Resin (TFA cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

SPPS workflow for peptide synthesis.
Detailed Protocol: Manual Fmoc-SPPS of a 4-Fluorophenylalanine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide, incorporating one residue of 4-fluorophenylalanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Diethyl ether (cold)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes on a shaker.

    • Drain the DMF.

  • First Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of the First Amino Acid (Excluding 4-Fluorophenylalanine):

    • In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 1 min).

  • Incorporation of Fmoc-4-Fluorophenylalanine-OH:

    • Repeat the Fmoc deprotection step as described in step 2.

    • In a separate vial, dissolve Fmoc-4-fluoro-L-phenylalanine (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. HATU is often recommended for coupling hindered or unusual amino acids.

    • Add the activated Fmoc-pFF-OH solution to the resin.

    • Shake for 2-4 hours. The coupling of this non-canonical amino acid may require a longer reaction time.

    • Perform a Kaiser test to ensure complete coupling.

    • Drain the solution and wash the resin with DMF (3 x 1 min).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection:

    • After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF (5 x 1 min) and then with DCM (3 x 1 min).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan or cysteine, scavengers like EDT and phenol should be added.

    • Add the cleavage cocktail to the dry resin in a fume hood.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Method 2: Biosynthetic Incorporation

This method utilizes the cellular machinery of a host organism, typically E. coli, to incorporate 4-fluorophenylalanine into a recombinantly expressed protein. This is particularly useful for producing large peptides or full-length proteins containing the label. Site-specific incorporation can be achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a stop codon (e.g., the amber codon, UAG).

Experimental Workflow: Biosynthetic Incorporation

Biosynthetic_Workflow Transformation Co-transformation of E. coli (Expression and pEVOL plasmids) Culture1 Overnight Culture (LB, Antibiotics) Transformation->Culture1 Inoculation Inoculation of Large Culture Culture1->Inoculation Growth Growth to Mid-log Phase (OD600 ~0.6-0.8) Inoculation->Growth Induction Induction (IPTG, Arabinose, 4-Fluorophenylalanine) Growth->Induction Expression Protein Expression (Overnight) Induction->Expression Harvest Cell Harvesting (Centrifugation) Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification

Workflow for biosynthetic incorporation of 4-fluorophenylalanine.
Detailed Protocol: Site-Specific Incorporation of 4-Fluorophenylalanine in E. coli

This protocol is adapted from methods for incorporating other non-canonical amino acids and can be optimized for 4-fluorophenylalanine. It assumes the use of a pEVOL-based plasmid for the orthogonal synthetase and a separate plasmid for the gene of interest with an amber (TAG) codon at the desired incorporation site.

Materials:

  • E. coli strain BL21(DE3)

  • Expression plasmid with the gene of interest containing a TAG codon and a selectable marker (e.g., ampicillin resistance)

  • pEVOL plasmid for the 4-fluorophenylalanine-specific aminoacyl-tRNA synthetase and suppressor tRNA (with a different selectable marker, e.g., chloramphenicol resistance)

  • Luria-Bertani (LB) medium

  • Ampicillin and Chloramphenicol

  • 4-Fluoro-L-phenylalanine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-Arabinose

  • Shaking incubator

  • Centrifuge

  • Cell lysis buffer (e.g., BugBuster)

  • Purification resin (e.g., Ni-NTA agarose if the protein has a His-tag)

Procedure:

  • Transformation:

    • Co-transform competent E. coli BL21(DE3) cells with the expression plasmid and the pEVOL-pFF plasmid.

    • Plate the transformed cells on LB agar plates containing both ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).

    • Incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 10 mL of LB medium containing ampicillin and chloramphenicol.

    • Grow overnight at 37°C with shaking.

  • Large-Scale Culture and Induction:

    • Inoculate 1 L of LB medium containing ampicillin and chloramphenicol with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Add 4-fluoro-L-phenylalanine to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

    • Continue to shake the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Cell Harvesting:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Discard the supernatant and store the cell pellet at -80°C until further use.

  • Protein Purification:

    • Resuspend the cell pellet in an appropriate lysis buffer.

    • Lyse the cells by sonication or with a chemical lysis reagent.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography based on a tag like His-tag).

    • Analyze the purified protein by SDS-PAGE and confirm the incorporation of 4-fluorophenylalanine by mass spectrometry.

Method 3: Enzymatic Ligation

Enzymatic ligation offers a powerful method for joining two synthetic or recombinantly produced peptide fragments, one of which contains 4-fluorophenylalanine. Sortase A, a transpeptidase from Staphylococcus aureus, is commonly used for this purpose. It recognizes a specific C-terminal sequence (LPXTG) on one peptide and ligates it to an N-terminal glycine on another peptide.

Experimental Workflow: Enzymatic Ligation

Enzymatic_Ligation_Workflow Peptide1 Peptide 1 (with 4-pFF and C-terminal LPXTG) Ligation Sortase A-mediated Ligation Reaction Peptide2 Peptide 2 (with N-terminal Glycine) Peptide2->Ligation Quenching Reaction Quenching (e.g., acid addition) Ligation->Quenching Purification Purification of Ligated Peptide (RP-HPLC) Quenching->Purification

Workflow for Sortase A-mediated enzymatic peptide ligation.
Detailed Protocol: Sortase A-Mediated Ligation

This protocol describes the ligation of a peptide containing 4-fluorophenylalanine and a C-terminal LPETG recognition motif to a second peptide with an N-terminal glycine.

Materials:

  • Peptide 1 (containing 4-fluorophenylalanine and a C-terminal LPETG sequence)

  • Peptide 2 (containing an N-terminal glycine residue)

  • Recombinant Sortase A enzyme

  • Sortase ligation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Reaction tubes

  • Incubator or water bath

Procedure:

  • Preparation of Reactants:

    • Dissolve Peptide 1 and Peptide 2 in the Sortase ligation buffer to create stock solutions of known concentrations.

    • Prepare a stock solution of Sortase A in the same buffer.

  • Ligation Reaction:

    • In a reaction tube, combine Peptide 1 (e.g., to a final concentration of 100 µM) and Peptide 2 (e.g., to a final concentration of 200 µM, a 2-fold excess is often used to drive the reaction forward).

    • Initiate the reaction by adding Sortase A to a final concentration of 10-20 µM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a period ranging from 1 to 24 hours. The optimal time should be determined empirically by monitoring the reaction progress.[2]

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture and quench the reaction by adding an acid (e.g., 10% TFA).

    • Analyze the quenched aliquots by RP-HPLC to monitor the formation of the ligated product and the consumption of the starting materials.

  • Reaction Quenching and Purification:

    • Once the reaction has reached the desired level of completion, quench the entire reaction mixture by adding acid.

    • Purify the ligated peptide from the reaction mixture using RP-HPLC.

    • Confirm the identity of the purified product by mass spectrometry.

    • Lyophilize the pure fractions.

Conclusion

The choice of method for labeling peptides with 4-fluorophenylalanine is dependent on the specific research goals and available resources. SPPS offers precise control for synthesizing short to medium-length peptides. Biosynthetic incorporation is the method of choice for producing large proteins with the fluorinated analog. Enzymatic ligation provides a powerful tool for the site-specific joining of peptide fragments, which can be particularly useful for modular protein engineering. By following the detailed protocols and considering the comparative data presented, researchers can successfully label peptides with 4-fluorophenylalanine for a wide range of applications in drug development and biomedical research.

References

Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from Fmoc-L-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH). These guidelines are designed to serve as a robust starting point for researchers engaged in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.

Application Notes

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] The standard and most widely adopted method for Fmoc removal is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2]

The deprotection proceeds via a β-elimination mechanism. A secondary amine, such as piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This initiates a cascade that results in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide. The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct.[1]

While the standard protocol of using 20% piperidine in DMF is effective for most amino acids, the electronic properties of the amino acid side chain can influence the rate of deprotection. The presence of a highly electronegative fluorine atom at the para-position of the phenyl ring in this compound is anticipated to have an electron-withdrawing effect. This can potentially increase the acidity of the C9 proton of the fluorenyl group, thereby accelerating the rate of the base-catalyzed elimination reaction. However, specific kinetic data for the deprotection of this compound is not extensively available in the literature. Therefore, the following protocols represent a well-established starting point, and empirical optimization may be beneficial for specific applications to ensure complete deprotection without unnecessary exposure to basic conditions, which could lead to side reactions.

Monitoring the completion of the deprotection reaction is crucial for successful peptide synthesis. Incomplete Fmoc removal will lead to deletion sequences in the final peptide product. A common method for monitoring the reaction is to collect the piperidine solution after deprotection and measure the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm. Alternatively, a small sample of the resin can be subjected to a qualitative test, such as the Kaiser test, to detect the presence of free primary amines. For precise optimization, HPLC analysis of a cleaved small sample of the peptide-resin is the most reliable method.

Summary of Standard Fmoc Deprotection Conditions

ParameterStandard ConditionNotes
Deprotection Reagent 20% (v/v) Piperidine in DMFA freshly prepared solution is recommended for optimal performance.
Reaction Time 2 x 10 minutesAn initial shorter treatment followed by a longer one is common practice.[1]
Temperature Room TemperatureElevated temperatures are generally not required and may increase side reactions.
Solvent N,N-Dimethylformamide (DMF)High-purity, peptide synthesis grade DMF should be used.
Washing Steps Extensive washing with DMFCrucial for the complete removal of piperidine and the DBF-piperidine adduct.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Resin-Bound this compound

This protocol describes the standard procedure for the removal of the Fmoc group from this compound attached to a solid support (e.g., Wang resin, Rink amide resin).

Materials:

  • This compound-loaded resin

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase peptide synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash to remove any residual storage solution.

  • Fmoc Deprotection (First Treatment):

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 3-5 minutes at room temperature.

    • Drain the deprotection solution.

  • Fmoc Deprotection (Second Treatment):

    • Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 10-15 minutes at room temperature.[1]

    • Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is as follows:

    • DMF (5 x resin volume, 1 minute each)

    • DCM (3 x resin volume, 1 minute each)

    • DMF (3 x resin volume, 1 minute each)

  • Kaiser Test (Optional but Recommended): Take a small sample of the resin beads and perform a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection. A blue color indicates a positive result.

  • Proceed to the Next Coupling Step: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: HPLC Monitoring of Fmoc Deprotection

This protocol outlines a method to monitor the progress of the Fmoc deprotection reaction, which is particularly useful for optimizing the deprotection time for this compound.

Materials:

  • Aliquots of the deprotection reaction mixture at different time points

  • Quenching solution (e.g., 50:50 acetonitrile/water with 0.1% TFA)

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

Procedure:

  • Sample Collection: At various time points (e.g., 1, 3, 5, 10, 15 minutes) during the deprotection reaction, withdraw a small aliquot of the supernatant.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the quenching solution. This will protonate the free amine and stop the reaction.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Use a suitable gradient to separate the this compound, the deprotected Phe(4-F)-OH, and the dibenzofulvene-piperidine adduct. A typical gradient is 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group and the adduct, respectively).

  • Data Analysis: Quantify the peak areas of the starting material and the product at each time point to determine the reaction kinetics. This data will help in identifying the minimum time required for complete deprotection.

Visualizations

Fmoc_Deprotection_Workflow start Start: this compound on Resin swell Swell Resin in DMF (30-60 min) start->swell wash1 Wash with DMF (3 x 1 min) swell->wash1 deprotect1 Add 20% Piperidine/DMF (3-5 min) wash1->deprotect1 deprotect2 Add Fresh 20% Piperidine/DMF (10-15 min) deprotect1->deprotect2 wash2 Wash with DMF, DCM, DMF deprotect2->wash2 kaiser Kaiser Test (Optional) wash2->kaiser next_step Proceed to Next Coupling kaiser->next_step Positive (Blue) incomplete Incomplete Deprotection: Repeat Deprotection Steps kaiser->incomplete Negative incomplete->deprotect1

Caption: Experimental workflow for the Fmoc deprotection of this compound on solid support.

Caption: Chemical mechanism of Fmoc deprotection using piperidine.

References

Application Notes and Protocols for Fmoc-Phe(4-F)-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, long-term storage, and utilization of Fmoc-Phe(4-F)-OH (N-α-Fmoc-4-fluoro-L-phenylalanine). This document outlines detailed protocols for its use in solid-phase peptide synthesis (SPPS), including recommended storage conditions, coupling and deprotection procedures, and methods for assessing purity. The inclusion of a fluorinated phenylalanine derivative can enhance the metabolic stability and binding affinity of peptides, making this compound a valuable building block in drug discovery and development.

Introduction

This compound is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function provides stability during peptide chain elongation and can be selectively removed under mild basic conditions. The presence of a fluorine atom on the phenyl ring of the phenylalanine side chain offers unique properties to the resulting peptides, including increased hydrophobicity, altered electronic properties, and enhanced resistance to enzymatic degradation. These characteristics make this compound a critical component in the design of novel peptide therapeutics with improved pharmacokinetic profiles.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure successful peptide synthesis.

2.1. General Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Work Environment: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.

  • Hygroscopicity: this compound is a white to off-white crystalline powder. While not excessively hygroscopic, it is good practice to minimize exposure to atmospheric moisture.

2.2. Long-Term Storage

For optimal stability, this compound should be stored under the following conditions. While specific long-term quantitative stability data for this compound is not extensively available, the following recommendations are based on general guidelines for Fmoc-protected amino acids.

Storage FormTemperatureDurationContainerAdditional Notes
Solid (Powder) -20°CUp to 3 yearsTightly sealed, opaque containerProtect from light and moisture. Allow the container to warm to room temperature before opening to prevent condensation.
4°CUp to 2 yearsTightly sealed, opaque containerA viable option for shorter-term storage.
In Solvent -80°CUp to 6 monthsAliquoted in appropriate solvent (e.g., DMF, DMSO) in sealed vialsAvoid repeated freeze-thaw cycles. Use freshly opened, high-purity solvents.
-20°CUp to 1 monthAliquoted in appropriate solvent (e.g., DMF, DMSO) in sealed vialsSuitable for working solutions.

Note: The stability of this compound in solution is dependent on the solvent purity and storage conditions. It is recommended to prepare fresh solutions for critical applications.

Potential Degradation Pathways and Impurities

The primary degradation pathway for Fmoc-amino acids involves the premature cleavage of the Fmoc group. This can be initiated by exposure to basic conditions, including trace amines in solvents like DMF. Common impurities in Fmoc-amino acid raw materials can include:

  • Free Amino Acid: The corresponding unprotected 4-fluoro-L-phenylalanine.

  • Dipeptide Impurities: Formation of Fmoc-Phe(4-F)-Phe(4-F)-OH during the synthesis of the monomer.

  • β-Alanine Adducts: Contamination from the reagents used in the Fmoc protection step.

  • Dibenzofulvene (DBF) Adducts: The byproduct of Fmoc deprotection, which can react with the free amine if not properly scavenged.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual or automated solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.

4.1. Resin Preparation

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 1 hour before use. This allows for better accessibility of the reactive sites.

4.2. This compound Coupling Protocol

This protocol describes the coupling of this compound to a deprotected amino group on the solid support.

Reagents:

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling agent (e.g., HBTU, HATU, or DIC/HOBt) (3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 15-30 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Activation: In a separate vessel, dissolve this compound and the coupling agent in DMF. Add DIPEA to activate the carboxylic acid.

  • Coupling: Add the activated this compound solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

G This compound Coupling Workflow start Start with Deprotected Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate this compound (Coupling Agent + DIPEA in DMF) activation->coupling reaction React for 1-2 hours coupling->reaction monitoring Monitor Reaction (Kaiser Test) reaction->monitoring monitoring->coupling If incomplete wash2 Wash with DMF monitoring->wash2 If complete end Coupled Peptide-Resin wash2->end

This compound Coupling Workflow

4.3. Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling step.

Reagents:

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Add the 20% piperidine in DMF solution to the peptide-resin.

  • Agitate the mixture for an initial 2-5 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Continue agitation for another 10-25 minutes.

  • Drain the solution and wash the resin thoroughly with DMF.

G Fmoc Deprotection Workflow start Start with Fmoc-Protected Peptide-Resin add_piperidine1 Add 20% Piperidine in DMF (2-5 min) start->add_piperidine1 drain1 Drain Solution add_piperidine1->drain1 add_piperidine2 Add fresh 20% Piperidine in DMF (10-25 min) drain1->add_piperidine2 drain2 Drain Solution add_piperidine2->drain2 wash Wash with DMF drain2->wash end Deprotected Peptide-Resin wash->end

Fmoc Deprotection Workflow

4.4. Cleavage and Final Deprotection

This protocol is for cleaving the completed peptide from the resin and removing any side-chain protecting groups. The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acids.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K - a common choice):

  • TFA/Water/TIS (95:2.5:2.5 v/v/v)

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.

  • Dry the crude peptide under vacuum.

G Peptide Cleavage and Deprotection start Start with Fully Protected Peptide-Resin wash_dcm Wash with DCM and Dry start->wash_dcm add_cleavage Add Cleavage Cocktail (e.g., Reagent K) wash_dcm->add_cleavage react Agitate for 2-3 hours add_cleavage->react filter Filter to Collect Peptide Solution react->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry end Purified Peptide dry->end

Peptide Cleavage and Deprotection

Quality Control and Purity Assessment

The purity of this compound should be assessed before use, and the final peptide product requires purification and characterization.

5.1. Purity of this compound

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method to determine the purity of Fmoc-amino acids. A typical method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA. The Fmoc group has a strong UV absorbance at around 265 nm and 301 nm, which allows for sensitive detection.

  • Mass Spectrometry (MS): To confirm the identity and molecular weight of the compound.

5.2. Purity of the Final Peptide

  • HPLC: To assess the purity of the crude peptide and to purify it using preparative HPLC.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized peptide.

Conclusion

This compound is a valuable building block for the synthesis of fluorinated peptides with potentially enhanced therapeutic properties. Proper handling, storage, and the use of optimized protocols are essential for the successful incorporation of this amino acid and the synthesis of high-quality peptides. The protocols and information provided in these application notes serve as a detailed guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.

Application Notes and Protocols for Fmoc-Phe(4-F)-OH in Protein Engineering and Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Phe(4-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-4-fluoro-L-phenylalanine, is a pivotal building block for the site-specific incorporation of the non-canonical amino acid 4-fluorophenylalanine (4-F-Phe) into peptides and proteins. This modification offers a subtle yet powerful tool for protein engineering and drug design. The substitution of a single hydrogen atom with a fluorine atom on the phenyl ring of phenylalanine introduces unique electronic properties without significant steric hindrance. This alteration can profoundly influence protein stability, folding, enzyme activity, and protein-protein interactions. Furthermore, the presence of the ¹⁹F nucleus provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed structural and dynamic studies of proteins in various environments.

These application notes provide a comprehensive overview of the uses of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to guide researchers in leveraging this versatile amino acid analogue.

Key Applications

The incorporation of 4-fluorophenylalanine into peptides and proteins has several key applications:

  • Enhanced Protein Stability: The introduction of fluorinated amino acids can increase the thermal and proteolytic stability of proteins.[1] This is attributed to the unique physicochemical properties of fluorine, including its high electronegativity and the stability of the carbon-fluorine bond.

  • Modulation of Enzyme Activity: Strategic placement of 4-F-Phe in or near an enzyme's active site can alter its catalytic efficiency by influencing substrate binding and transition state stabilization.

  • Probing Protein Structure and Dynamics with ¹⁹F NMR: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Site-specific incorporation of 4-F-Phe allows for the study of protein conformation, ligand binding, and dynamics with minimal background signal.

  • Drug Design and Development: Peptides and proteins containing 4-F-Phe can exhibit improved pharmacological properties, such as increased metabolic stability and enhanced binding affinity to therapeutic targets. A notable example is the use of a derivative of 4-F-Phe in the synthesis of Ulimorelin, a potent ghrelin receptor agonist.

Data Presentation

The following tables summarize quantitative data from studies utilizing 4-fluorophenylalanine to illustrate its impact on protein properties.

Table 1: Effect of 4-Fluorophenylalanine on Protein-Ligand Binding Affinity
ProteinLigandAmino Acid at Binding SiteDissociation Constant (K D ) (µM)Fold Change in AffinityReference
L-leucine specific receptor (E. coli)L-leucineNative0.40-[2]
L-leucine specific receptor (E. coli)L-phenylalanineNative0.18-[2]
L-leucine specific receptor (E. coli)4-fluoro-L-phenylalanine4-F-Phe0.260.69 (vs. Phe)[2]
Table 2: Influence of 4-Fluorophenylalanine on Protein Stability
ProteinVariantMethodObservationReference
E. coli TransketolaseWild-TypeThermal DenaturationAggregation observed at 50°C
E. coli TransketolaseK316-(4-F-Phe)Thermal DenaturationLargely abolished aggregation at 50°C

Experimental Protocols

This section provides detailed methodologies for the incorporation of 4-F-Phe into peptides and subsequent analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide

This protocol outlines the manual Fmoc-SPPS for a generic peptide containing 4-F-Phe.

1. Resin Preparation:

  • Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (incorporating this compound):

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

6. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Biophysical Characterization - Thermal Shift Assay (TSA)

This protocol describes how to assess the effect of 4-F-Phe incorporation on protein thermal stability.

1. Protein Preparation:

  • Express and purify both the wild-type protein and the 4-F-Phe containing variant. Ensure high purity and accurate concentration determination.

2. Assay Setup:

  • Prepare a master mix containing the protein of interest at a final concentration of 2-5 µM in a suitable buffer.

  • Add a fluorescent dye, such as SYPRO Orange, to the master mix at a final concentration of 5X.

  • Aliquot the master mix into a 96-well PCR plate.

3. Thermal Denaturation:

  • Place the plate in a real-time PCR instrument.

  • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature. The resulting curve will be sigmoidal.

  • The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

  • Compare the Tm of the wild-type protein with that of the 4-F-Phe variant. An increase in Tm indicates enhanced thermal stability.

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

sp_peptide_synthesis cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test (Monitor Completion) Wash2->KaiserTest KaiserTest->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) KaiserTest->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

thermal_shift_assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Protein Purified Protein (WT or 4-F-Phe variant) Mix Mix Protein and Dye in 96-well plate Protein->Mix Dye SYPRO Orange Dye Dye->Mix qPCR Real-Time PCR Instrument Mix->qPCR Ramp Apply Temperature Ramp (25°C to 95°C) qPCR->Ramp Fluorescence Monitor Fluorescence Ramp->Fluorescence Plot Plot Fluorescence vs. Temperature Fluorescence->Plot Tm Determine Melting Temperature (Tm) Plot->Tm Compare Compare Tm of WT and Variant Tm->Compare

Caption: Experimental workflow for Thermal Shift Assay (TSA).

logical_relationship cluster_incorporation Incorporation cluster_protein Engineered Protein cluster_applications Applications & Analysis FmocPheF This compound SPPS Solid-Phase Peptide Synthesis FmocPheF->SPPS EngineeredProtein Protein with 4-F-Phe SPPS->EngineeredProtein Biosynthesis In vivo Biosynthesis Biosynthesis->EngineeredProtein Stability Enhanced Stability EngineeredProtein->Stability Activity Modulated Activity EngineeredProtein->Activity NMR 19F NMR Studies EngineeredProtein->NMR DrugDesign Drug Design EngineeredProtein->DrugDesign

Caption: Logical relationship of this compound in protein engineering.

References

Troubleshooting & Optimization

Troubleshooting inefficient coupling reactions with Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with inefficient coupling reactions involving Fmoc-Phe(4-F)-OH in solid-phase peptide synthesis (SPPS). The unique electronic properties of the fluorine atom can influence reactivity, requiring optimized protocols for successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially "difficult" amino acid to couple in SPPS?

A1: The fluorine atom at the para-position of the phenyl ring is strongly electron-withdrawing. This can decrease the nucleophilicity of the carboxylate anion upon activation, potentially slowing down the coupling reaction compared to its non-fluorinated counterpart, Fmoc-Phe-OH. While not excessively sterically hindered, this electronic effect may necessitate adjustments to standard coupling protocols to achieve high efficiency.

Q2: How can I detect incomplete coupling of this compound?

A2: Incomplete coupling can be detected using several methods:

  • Kaiser Test: A qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result (dark blue or purple) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless) suggests complete coupling.

  • HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, analysis of the crude product by HPLC and MS can identify the presence of deletion sequences (the peptide lacking the this compound residue).

Q3: What are the initial steps to troubleshoot a failed or inefficient coupling reaction with this compound?

A3: If an incomplete coupling is detected, the most straightforward first step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound immediately after the first coupling, before proceeding to the Fmoc deprotection of the newly added amino acid.

Q4: Can the purity of this compound affect coupling efficiency?

A4: Absolutely. The purity of the Fmoc-amino acid is critical. Contaminants can interfere with the coupling reaction. It is recommended to use high-purity this compound (≥99%) and to obtain a batch-specific certificate of analysis from the supplier.[1] The presence of impurities like acetic acid, even in small amounts, can cause irreversible chain termination.[2]

Troubleshooting Guide for Inefficient Coupling

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test indicates the presence of free primary amines on the resin, signifying an incomplete coupling reaction.

Potential Cause Recommended Solution
Insufficient Activation Ensure complete dissolution and pre-activation of this compound with the coupling reagent before adding it to the resin. For uronium/aminium reagents, a pre-activation time of 1-5 minutes is typical.
Suboptimal Coupling Reagent For potentially difficult couplings, consider using more potent activating reagents. While standard reagents like HBTU/DIPEA can be effective, HATU/HOAt in combination with a non-coordinating base like collidine or 2,4,6-trimethylpyridine is often recommended to enhance reaction rates and minimize racemization.
Inadequate Reaction Time Extend the coupling reaction time. While standard couplings are often complete within 1-2 hours, a longer duration (e.g., 4 hours or overnight) may be necessary for complete reaction.
Peptide Aggregation The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[3] Consider using chaotropic salts (e.g., LiCl) in the coupling solution or employing a "magic mixture" of solvents to disrupt secondary structures.
Steric Hindrance/Electronic Effects While less sterically hindered than some other amino acids, the electronic properties of the fluorinated ring may slow the reaction. A double coupling is a common and effective strategy to drive the reaction to completion.
Low Quality of Reagents/Solvents Use high-purity, anhydrous solvents (e.g., DMF, NMP) to prevent hydrolysis of activated esters. Ensure all reagents are of high quality and stored correctly.
Problem: Low Yield of Final Peptide

Low overall yield after cleavage and purification can be a result of cumulative incomplete couplings at one or more steps.

Potential Cause Recommended Solution
Cumulative Inefficient Coupling If the Kaiser test is ambiguous or you suspect minor, repeated incomplete couplings, optimize the coupling protocol from the start. This includes choosing a more potent coupling reagent, extending reaction times, and ensuring high-quality reagents.
Premature Fmoc-Group Cleavage Although less common during coupling, the stability of the Fmoc group can be compromised under certain conditions, leading to side reactions. Ensure that the base used during coupling (e.g., DIPEA) is not excessively strong or used in large excess, which could lead to premature deprotection.
Side Reactions Side reactions such as diketopiperazine formation at the dipeptide stage can lead to chain termination and reduced yield.[4] This is particularly relevant when proline or glycine is the second amino acid. Using bulky 2-chlorotrityl chloride resin can help mitigate this issue.[4]

Experimental Protocols

Protocol 1: Standard HBTU/DIPEA Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10-15 min) to remove the Fmoc protecting group from the N-terminus of the peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Optimized HATU/Collidine Coupling for Difficult Sequences
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add collidine (6 eq.) and pre-activate for 1-5 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring and Washing: Perform a Kaiser test (Protocol 3) and wash the resin as described in Protocol 1. If the Kaiser test is positive, perform a second coupling (double coupling) with fresh reagents.

Protocol 3: Kaiser Test for Free Primary Amines

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 0.01 M aqueous solution of KCN diluted 1:100 in pyridine.

Procedure:

  • Place a few resin beads (1-2 mg) into a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C).

  • Heat the test tube in a heating block at 100-110°C for 2-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Double Couple) Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotection

A standard workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

A decision tree for troubleshooting inefficient this compound coupling reactions.

Activation_Pathway cluster_reactants Reactants FmocPhe This compound R-COOH ActivatedEster Activated Ester R-CO-OBt FmocPhe->ActivatedEster HBTU HBTU Uronium Salt HBTU->ActivatedEster Base Base e.g., DIPEA Base->ActivatedEster Activation CoupledProduct Coupled Product R-CO-NH-Peptide-Resin ActivatedEster->CoupledProduct PeptideResin Peptide-Resin H2N-Peptide-Resin PeptideResin->CoupledProduct Coupling

A simplified diagram illustrating the activation of this compound with HBTU.

References

Technical Support Center: Increasing Yield During Fmoc-Phe(4-F)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the incorporation of Fmoc-Phe(4-F)-OH in solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and drug development professionals to help optimize synthesis protocols and improve peptide yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield when incorporating this compound?

Low yield during the incorporation of this compound is typically due to incomplete coupling reactions. Several factors can contribute to this issue:

  • Insufficient Activation: The carboxylic acid of the amino acid may not be fully activated before the coupling step, leading to a lower concentration of the reactive species.[1]

  • Reagent and Solvent Quality: The purity of this compound and the dryness of solvents like N,N-Dimethylformamide (DMF) are critical. Impurities or moisture can interfere with the coupling reaction.[2] Using high-purity reagents (≥99%) and anhydrous solvents is recommended.[2]

  • Steric Hindrance: While not as sterically hindered as residues like Aib, the bulky nature of the Fmoc group and the specific peptide sequence can impede the reaction.[3][4]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, which blocks reactive sites and limits the diffusion of reagents.[1][3]

Q2: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical for difficult couplings. While standard carbodiimide reagents like DIC can be used, more potent uronium/aminium or phosphonium salt-based reagents are often more effective.

  • Standard Reagents: Combinations like HBTU/HOBt are robust and widely used.[1]

  • High-Efficiency Reagents: For challenging couplings, reagents such as HATU, HCTU, or COMU are recommended.[3][5] HATU, in conjunction with HOAt, is particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in HOAt.[5] COMU has also shown greater coupling efficiency and is more soluble in a broad range of solvents.[6]

Q3: How can I monitor the completion of the coupling reaction?

The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin.[1][2]

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, as there are no free primary amines remaining.

  • Positive Result (Blue/Purple Beads): Indicates an incomplete reaction, as free primary amines are still present. If the Kaiser test is positive, a recoupling step is necessary.[7]

Q4: What adjustments can be made to the reaction conditions to improve yield?

If you encounter low coupling efficiency, several parameters in your protocol can be optimized:

  • Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid is a highly effective strategy for driving the reaction to completion.[2][3]

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can help improve yields for slow reactions.[3][4]

  • Increase Temperature: Using a microwave peptide synthesizer to increase the reaction temperature can significantly accelerate the coupling rate.[1][3] Gentle heating to around 37-50°C can also be applied in manual synthesis, but caution must be taken to avoid potential side reactions.[1]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can help overcome kinetic barriers.[3]

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to resolving issues of low yield when incorporating this compound.

Potential Cause Recommended Solution(s)
1. Insufficient Reagent Activation Upgrade to a more potent coupling reagent. Aminium/uronium salts like HATU or COMU are generally more effective than standard carbodiimide-based activators for difficult sequences.[3][5]
2. Difficult or Hindered Coupling Perform a double coupling: After the initial coupling, drain the vessel and add a fresh preparation of activated this compound.[2][3]• Extend the reaction time: Increase the coupling duration to 4 hours or overnight.[3]• Increase the reaction temperature: Employ microwave-assisted synthesis or gently heat the reaction vessel.[1][3]
3. Poor Reagent or Solvent Quality Verify Reagent Purity: Use this compound with a purity of ≥99%.[2]• Use Anhydrous Solvents: Ensure that DMF and other solvents are anhydrous, as water can hydrolyze the activated ester.[2]
4. On-Resin Peptide Aggregation Switch Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO, which are better at disrupting secondary structures.[3]• Add Co-solvents: The addition of 1-5% (v/v) of NMP or Hexamethylphosphoramide (HMPA) to DMF can improve solubility.[1]

Data Presentation

Table 1: Comparative Efficacy of Common Coupling Reagents

The following table provides an illustrative comparison of the relative performance of various coupling reagents, particularly in the context of difficult or sterically hindered couplings.

Coupling Reagent Reagent Type Relative Reactivity/Efficiency Notes
DIC/HOBt CarbodiimideStandardA common and cost-effective choice, but may be insufficient for difficult couplings.[8]
HBTU Aminium SaltHighVery efficient for most couplings with minimal racemization.[5][8]
HCTU Aminium SaltHighMore reactive than HBTU due to the presence of 6-Cl-HOBt.[5]
HATU Aminium SaltVery HighOne of the most effective reagents, especially for hindered amino acids, due to the HOAt leaving group.[5][6]
COMU Aminium SaltVery HighShows excellent reactivity, often superior to HATU, and has better solubility. Non-explosive.[5][6]
PyBOP Phosphonium SaltHighCouples amino acids efficiently with less hazardous byproducts than the original BOP reagent.[5][8]
Table 2: Recommended Reagent Stoichiometry for a Standard Coupling Reaction

This table outlines the typical molar equivalents of reagents used for a standard coupling protocol on a 0.1 mmol scale.

Reagent Equivalents (eq) Purpose
This compound 3 - 5Amino acid to be coupled.[1][3]
Coupling Reagent (e.g., HBTU, HATU) 2.85 - 4.9Activates the carboxylic acid of the amino acid.[2][3]
Additive (e.g., HOBt, HOAt) 3 - 5Suppresses racemization and improves coupling efficiency.[1][3]
Base (e.g., DIPEA, 2,4,6-Collidine) 6 - 8Neutralizes the protonated amine and facilitates the reaction.[1][2][7]

Experimental Protocols

Protocol 1: Standard Coupling using HBTU

This protocol describes a standard method for incorporating this compound using HBTU as the coupling reagent.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[1][9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 10-15 minutes to ensure complete Fmoc group removal.[1][7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3][7]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[1][4]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[4][9]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[1]

  • Final Wash: If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[9]

Protocol 2: Optimized Protocol for Difficult Coupling (Double Coupling with HATU)

This protocol is recommended when standard methods result in incomplete coupling.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • First Coupling:

    • Activation: In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.[2]

    • Reaction: Add the activation mixture to the resin and agitate for 1 hour.

    • Wash: Drain the solution and wash the resin with DMF (3 times).

  • Second Coupling (Recoupling):

    • Preparation: Prepare a fresh activation mixture as described in step 2a.

    • Reaction: Add the fresh mixture to the resin and agitate for an additional 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result is expected.

    • Drain the vessel and wash the resin thoroughly with DMF (5 times) to prepare for the next cycle.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin prep_aa Prepare Activation Mixture: 1. Dissolve this compound & HATU in DMF 2. Add DIPEA 3. Pre-activate for 2-5 min start->prep_aa coupling Coupling Reaction: Add mixture to resin Agitate for 1-2 hours prep_aa->coupling wash1 Wash Resin with DMF coupling->wash1 kaiser Perform Kaiser Test wash1->kaiser positive Positive (Blue Beads): Incomplete Coupling kaiser->positive negative Negative (Yellow Beads): Coupling Complete kaiser->negative recouple Perform Second Coupling (Double Couple) positive->recouple Action wash2 Wash Resin with DMF negative->wash2 recouple->wash1 Re-test next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Standard workflow for one cycle of this compound incorporation.

troubleshooting_workflow start_node Start: Low Yield or Positive Kaiser Test q1 Is this the first attempt with this sequence? start_node->q1 sol1 Action: Perform Double Coupling with fresh reagents. q1->sol1 Yes q2 Is the coupling time standard (1-2 hours)? q1->q2 No, issue persists sol2 Action: Extend coupling time to 4+ hours OR use microwave synthesis. sol3 Action: Switch to a stronger coupling reagent (e.g., HATU, COMU). sol4 Action: Check reagent purity (≥99%) and use anhydrous solvents. sol5 Action: Switch solvent from DMF to NMP or add co-solvents. q2->sol2 Yes q3 Are you using a standard reagent (e.g., HBTU)? q2->q3 No, time is already extended q3->sol3 Yes q4 q4 q3->q4 No, already using HATU/COMU q4->sol5 If reagents are high quality

Caption: Troubleshooting decision tree for low this compound incorporation yield.

activation_pathway reactants Fmoc-Phe(4F)-OH (Carboxylic Acid) Coupling Reagent (e.g., HATU) Base (DIPEA) intermediate Activated OAt-Ester (Highly Reactive Intermediate) reactants->intermediate Activation final_product New Peptide Bond Formed (Yield Increased) intermediate->final_product Coupling peptide_resin Deprotected Peptide-Resin (Free Amine) peptide_resin->final_product Coupling

Caption: Chemical activation and coupling pathway for this compound.

References

Optimizing the Fmoc-Phe(4-F)-OH deprotection step to prevent side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fmoc-Phe(4-F)-OH deprotection step during solid-phase peptide synthesis (SPPS). The following information is designed to help prevent and troubleshoot common side reactions and ensure efficient and high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed during the Fmoc deprotection of this compound?

While this compound is generally stable under standard SPPS conditions, the primary concerns during the deprotection step are similar to those for other Fmoc-protected amino acids. These include:

  • Incomplete Deprotection: This leads to deletion sequences in the final peptide. This can be caused by insufficient deprotection time, degraded reagents, or poor resin swelling.

  • Racemization: Although generally low for most amino acids during the deprotection step, some degree of racemization can occur, leading to the incorporation of D-Phe(4-F) instead of the desired L-isomer.

  • Dibenzofulvene (DBF) Adduct Formation: The byproduct of Fmoc removal, DBF, is a reactive electrophile. If not efficiently scavenged by piperidine, it can form adducts with the newly liberated N-terminal amine, leading to chain termination.

  • Nucleophilic Aromatic Substitution (SNAr): While theoretically possible due to the electron-withdrawing nature of the fluorine atom, the replacement of the fluoride on the phenyl ring by piperidine is not a commonly reported side reaction under standard SPPS deprotection conditions. The C(sp²)-F bond is generally strong and the aromatic ring is not sufficiently activated for this reaction to occur readily.

Q2: What is the standard protocol for Fmoc deprotection of this compound?

The standard and most widely used method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature.

Q3: How can I monitor the completion of the Fmoc deprotection reaction?

Several qualitative and quantitative methods can be used to monitor the deprotection reaction:

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test performed on a small sample of resin beads. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.

  • UV Monitoring: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By monitoring the UV absorbance of the solution flowing from the reaction vessel, the progress and completion of the deprotection can be tracked in real-time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Fmoc deprotection of this compound and provides systematic solutions.

Issue 1: Incomplete Deprotection

Symptoms:

  • Negative or weak Kaiser test result after the deprotection step.

  • Presence of deletion sequences (peptide mass minus the mass of Phe(4-F)) in the final product upon mass spectrometry analysis.

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Deprotection Time Increase the deprotection time in increments of 5-10 minutes. For sterically hindered sequences, two deprotection steps may be necessary.
Degraded Piperidine Use a fresh bottle of piperidine or distill old piperidine before preparing the deprotection solution. Store piperidine under an inert atmosphere (nitrogen or argon).
Low Reagent Concentration Ensure the piperidine concentration in DMF is accurately prepared at 20% (v/v).
Poor Resin Swelling Allow the resin to swell completely in DMF for at least 30-60 minutes before the first deprotection step.
Peptide Aggregation For long or hydrophobic sequences, consider using a stronger deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can disrupt aggregation.
Issue 2: Formation of Side Products

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating masses corresponding to byproducts.

Potential Causes & Solutions:

CauseRecommended Solution
DBF Adduct Formation Ensure a sufficient excess of piperidine is used to effectively scavenge the dibenzofulvene. A 20% solution is generally adequate. Thorough washing with DMF after deprotection is crucial to remove the DBF-piperidine adduct.
Racemization While less common during deprotection, if racemization is suspected, consider using a milder deprotection base or shorter deprotection times. The use of coupling reagents with racemization-suppressing additives like OxymaPure or HOBt during the subsequent coupling step is also critical.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound
  • Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF (10 mL per gram of resin) to the swollen resin.

  • Agitation: Agitate the resin slurry at room temperature for 20 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection (Optional): For long or difficult sequences, repeat steps 3-5.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free amines.

Protocol 2: Deprotection using DBU for Aggregated Sequences
  • Resin Swelling: Swell the peptide-resin in DMF as described in Protocol 1.

  • Solvent Removal: Drain the DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection: Add the DBU/piperidine solution to the resin (10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (7-10 x 10 mL per gram of resin).

  • Confirmation: Perform a Kaiser test.

Visualizing the Deprotection Process

The following diagrams illustrate the key chemical transformations and a troubleshooting workflow for the this compound deprotection step.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin (Fmoc-Phe(4-F)-Peptide) Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Start: Fmoc Deprotection Step Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive Positive (Blue) Kaiser_Test->Positive Negative Negative (Yellow/No Change) Kaiser_Test->Negative Proceed Proceed to Coupling Step Positive->Proceed Troubleshoot Troubleshoot Incomplete Deprotection Negative->Troubleshoot Extend_Time Extend Deprotection Time Troubleshoot->Extend_Time Fresh_Reagents Use Fresh Piperidine Troubleshoot->Fresh_Reagents Check_Swelling Ensure Proper Resin Swelling Troubleshoot->Check_Swelling Use_DBU Consider DBU/Piperidine Troubleshoot->Use_DBU

Caption: Troubleshooting workflow for incomplete deprotection.

Technical Support Center: Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the incorporation of this versatile building block into peptide sequences. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in SPPS?

This compound, or N-α-Fmoc-4-fluoro-L-phenylalanine, is a synthetic amino acid derivative used in peptide synthesis. The fluorine atom at the para position of the phenyl ring offers several advantages, including increased metabolic stability and altered electronic properties, which can enhance the binding affinity and biological activity of the resulting peptide.[1] It is commonly used in the development of therapeutic peptides and peptidomimetics.

Q2: What are the potential side reactions specifically associated with this compound during SPPS?

While this compound is generally compatible with standard SPPS protocols, its unique structure can present certain challenges. Although no side reactions are exclusively specific to this amino acid, the electron-withdrawing nature of the fluorine atom can potentially influence reaction kinetics. Researchers should be vigilant for the following common SPPS side reactions, which may be subtly affected by the presence of the 4-fluoro-L-phenylalanine residue:

  • Incomplete Coupling: The steric bulk of the Fmoc group, combined with the slightly altered electronic properties of the fluorinated phenyl ring, can sometimes lead to slower or incomplete coupling reactions. This can result in deletion sequences in the final peptide.[2]

  • Racemization: As with many amino acids, racemization can occur during the activation step of the coupling reaction, leading to the incorporation of the D-enantiomer of 4-fluoro-phenylalanine. This is a general concern in peptide synthesis, particularly with certain coupling reagents and basic conditions.[3][4][5]

  • Aggregation: Peptides containing hydrophobic residues like phenylalanine are prone to aggregation during synthesis, which can hinder subsequent coupling and deprotection steps. The introduction of the fluorinated version may slightly alter these hydrophobic interactions.[3]

Q3: How can I minimize the risk of incomplete coupling when using this compound?

Incomplete coupling is a common issue in SPPS that leads to deletion sequences. To ensure complete incorporation of the this compound residue, consider the following strategies:

  • Double Coupling: Perform the coupling reaction twice with a fresh solution of the activated amino acid.[2]

  • Use of Potent Coupling Reagents: Employing highly efficient coupling reagents can improve the reaction kinetics.

  • Extended Coupling Times: Increasing the reaction time can help drive the coupling to completion.

  • Monitoring the Reaction: Utilize a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines on the resin before proceeding to the next step.[2]

Q4: What are the best practices to avoid racemization of the 4-F-Phe residue?

Racemization is a critical issue that can affect the biological activity of the final peptide. To minimize racemization of the this compound residue, the following precautions should be taken:

  • Choice of Coupling Reagent: Some coupling reagents are known to cause higher rates of racemization. It is advisable to use reagents known for low racemization potential.

  • Control of Base: The type and concentration of the base used during coupling can significantly impact the rate of racemization. Use of hindered bases is often recommended.[6]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.

Troubleshooting Guide

Issue 1: Positive Kaiser Test After Coupling with this compound

A positive Kaiser test (indicated by a blue or purple color) after the coupling step signifies the presence of unreacted free amines, indicating an incomplete reaction.

Troubleshooting Steps:

  • Recouple: The most straightforward solution is to perform a second coupling (a "double couple") with a fresh solution of activated this compound.

  • Change Coupling Reagent: If double coupling is ineffective, consider using a more potent coupling reagent.

  • Increase Reaction Time: Extend the coupling time to allow for complete reaction.

  • Check Reagent Quality: Ensure that the this compound and coupling reagents are of high purity and have not degraded.[2]

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents for their effectiveness in promoting the coupling of sterically demanding or less reactive amino acids like this compound, and their relative potential for inducing racemization.

Coupling ReagentRelative Coupling Efficiency for Hindered ResiduesRelative Racemization Potential
HBTU/DIPEAHighModerate
HATU/DIPEAVery HighLow to Moderate
DIC/OxymaHighLow
PyBOP/DIPEAHighModerate

This table provides a general guide. Optimal conditions should be determined experimentally for each specific peptide sequence.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound to a resin-bound peptide using HATU as the coupling agent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine, 20% in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Minimizing Racemization during Coupling

This protocol is designed to minimize the risk of racemization during the coupling of this compound, particularly for sensitive sequences.

Materials:

  • Same as Protocol 1, with the addition of Oxyma Pure.

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the deprotected resin.

    • Add DIC (Diisopropylcarbodiimide) (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Visualizations

SPPS_Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 change_reagent Change Coupling Reagent (e.g., to HATU or COMU) kaiser_test_2->change_reagent Positive success Proceed to Next Step kaiser_test_2->success Negative extend_time Extend Coupling Time (e.g., to 4-6 hours) change_reagent->extend_time check_quality Check Reagent Quality (this compound, Solvents) extend_time->check_quality failure Consult Further (Consider sequence-specific issues) check_quality->failure

Caption: Troubleshooting workflow for incomplete coupling of this compound.

SPPS_Coupling_Protocol resin_prep Resin Swelling (DMF, 30 min) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection washing_1 Washing (DMF, DCM) deprotection->washing_1 activation Activation of this compound (e.g., HATU/DIPEA in DMF) washing_1->activation coupling Coupling Reaction (2 hours, RT) activation->coupling washing_2 Washing (DMF) coupling->washing_2 monitoring Kaiser Test washing_2->monitoring next_cycle Proceed to Next Cycle monitoring->next_cycle Negative troubleshoot Troubleshoot (See Workflow) monitoring->troubleshoot Positive

Caption: Experimental workflow for the coupling of this compound in SPPS.

References

Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the unnatural amino acid 4-fluorophenylalanine.

Introduction to Purifying 4-Fluorophenylalanine Peptides

The incorporation of 4-fluorophenylalanine (4-F-Phe) into peptides can enhance their biological activity and stability. However, the hydrophobic nature of the fluorinated aromatic ring presents unique challenges during purification, primarily related to solubility and aggregation. This guide offers strategies and detailed protocols to overcome these obstacles and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of 4-fluorophenylalanine affect a peptide's retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The substitution of phenylalanine with 4-fluorophenylalanine generally increases the hydrophobicity of the peptide, leading to a longer retention time on RP-HPLC columns. The extent of this increase depends on the peptide's overall sequence and the number of 4-F-Phe substitutions. It is advisable to start with a shallower gradient and a higher initial concentration of the organic mobile phase than you would for the non-fluorinated analogue.

Q2: My 4-fluorophenylalanine-containing peptide is poorly soluble in standard HPLC mobile phases. What can I do?

A2: Poor solubility is a common issue with these peptides. Here are several strategies to address this:

  • Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase.[1] Ensure the final concentration of the organic solvent in the injected sample is not significantly higher than the starting mobile phase to avoid peak distortion.

  • Mobile Phase Modification: For highly hydrophobic peptides, consider using n-propanol or isopropanol in the mobile phase instead of or in addition to acetonitrile. These solvents can improve the solubility of hydrophobic compounds.

  • pH Adjustment: While most RP-HPLC for peptides is performed at low pH (e.g., using 0.1% trifluoroacetic acid - TFA), for some peptides, adjusting the pH might improve solubility. However, be mindful of the pH limitations of your column.

Q3: I am observing significant peak tailing or broad peaks during the purification of my 4-F-Phe peptide. How can I improve the peak shape?

A3: Peak tailing and broadening can be caused by several factors, including secondary interactions with the column matrix, slow on-off rates, or on-column aggregation.

  • Increase Column Temperature: Elevating the column temperature to 40-60°C can improve peak shape by increasing the mass transfer rate and reducing mobile phase viscosity.

  • Change Column Chemistry: If you are using a C18 column, switching to a less hydrophobic stationary phase like C8, C4, or a phenyl-based column can reduce strong hydrophobic interactions and improve peak symmetry.

  • Optimize Ion-Pairing Reagent: Ensure you are using an optimal concentration of TFA (typically 0.1%). In some cases, using a different ion-pairing agent might be beneficial, but this requires careful consideration of its compatibility with your detection method (e.g., mass spectrometry).

  • Shallow Gradient: Employing a shallower gradient (a slower increase in the organic solvent concentration) can improve separation and peak shape.

Q4: Are there any non-chromatographic methods to purify highly hydrophobic 4-F-Phe peptides?

A4: For extremely hydrophobic peptides that are difficult to purify by HPLC, a precipitation method can be effective. This involves dissolving the crude peptide in a minimal amount of a strong organic solvent and then precipitating the peptide by adding water. The impurities that are more soluble in the aqueous-organic mixture will remain in solution. This method may require further optimization and is generally best for removing less hydrophobic impurities.

Q5: How does the presence of 4-fluorophenylalanine affect the mass spectrometry analysis of my peptide?

A5: The fluorine atom has a unique isotopic signature. While the fragmentation patterns of peptides containing 4-F-Phe are generally similar to those of their non-fluorinated counterparts (e.g., yielding b- and y-ions), the mass of the 4-F-Phe residue will be higher than that of phenylalanine. This mass shift should be accounted for when analyzing the mass spectra. The presence of the fluorine atom does not typically interfere with ionization in electrospray or MALDI mass spectrometry.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of peptides containing 4-fluorophenylalanine.

Problem Potential Cause(s) Recommended Solution(s)
Low peptide recovery after purification - Irreversible binding to the HPLC column.- Precipitation of the peptide during the run.- Use a less hydrophobic column (C8, C4, or Phenyl).- Increase the column temperature.- Ensure the peptide is fully dissolved in the injection solvent.- Use a stronger organic solvent in the mobile phase (e.g., n-propanol).
Co-elution of the target peptide with impurities - Insufficient resolution of the HPLC method.- Optimize the gradient slope (make it shallower).- Try a different column chemistry or a longer column.- Adjust the mobile phase composition or pH.
Peptide appears to be aggregating on the column - High hydrophobicity of the peptide.- Inappropriate solvent conditions.- Add a small percentage of an organic solvent like isopropanol to the aqueous mobile phase.- Increase the column temperature.- Work at lower peptide concentrations if possible.
Difficulty in lyophilizing the purified peptide - Presence of residual organic solvents like DMSO.- Ensure all organic solvent is removed before lyophilization. This may require multiple lyophilization cycles or dialysis/desalting if the solvent is not volatile.- Lyophilize from a solution of water/acetonitrile or water/tert-butanol.

Data Presentation

The following table summarizes the expected impact of substituting Phenylalanine (Phe) with 4-Fluorophenylalanine (4-F-Phe) on key purification parameters.

Parameter Expected Impact of 4-F-Phe Substitution Reasoning
RP-HPLC Retention Time IncreaseIncreased hydrophobicity due to the fluorine atom.
Solubility in Aqueous Buffers DecreaseIncreased hydrophobicity reduces interaction with polar solvents.
Propensity for Aggregation May IncreaseIncreased hydrophobic interactions can promote self-assembly.
Purification Yield Potentially LowerChallenges with solubility and stronger column interactions can lead to losses.
Purity Achievable Comparable to non-fluorinated peptides with optimizationWith appropriate method development, high purity can be achieved.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a 4-Fluorophenylalanine-Containing Peptide

This protocol provides a starting point for the purification of a synthetic peptide containing 4-fluorophenylalanine. Optimization will likely be required based on the specific properties of your peptide.

1. Materials and Reagents:

  • Crude synthetic peptide containing 4-fluorophenylalanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO), if required for solubilization

  • RP-HPLC system with a UV detector

  • Preparative C8 or Phenyl-Hexyl column (e.g., 10 µm particle size, 250 x 10 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

3. Sample Preparation:

  • Accurately weigh a small amount of the crude peptide.

  • Attempt to dissolve the peptide in Mobile Phase A.

  • If solubility is poor, dissolve the peptide in a minimal volume of DMSO and then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Column: C8 or Phenyl-Hexyl, 250 x 10 mm

  • Flow Rate: 4 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Column Temperature: 40°C

  • Gradient:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 60% B (linear gradient)

    • 45-50 min: 60% to 100% B

    • 50-55 min: 100% B

    • 55-60 min: 100% to 20% B

    • 60-65 min: 20% B (re-equilibration)

  • Injection Volume: Dependent on the concentration and the column loading capacity.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide.

6. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Visualizations

General Workflow for Purification of 4-F-Phe Peptides

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude_Peptide Crude 4-F-Phe Peptide Solubility_Test Solubility Testing Crude_Peptide->Solubility_Test Analytical_HPLC Analytical HPLC Method Development Solubility_Test->Analytical_HPLC Prep_HPLC Preparative RP-HPLC Analytical_HPLC->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity & Identity Analysis (Analytical HPLC/MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product G Start Poor Peak Shape (Tailing/Broadening) Increase_Temp Increase Column Temperature (40-60°C) Start->Increase_Temp Change_Column Switch to Less Hydrophobic Column (C8, C4, Phenyl) Start->Change_Column Shallow_Gradient Use a Shallower Gradient Start->Shallow_Gradient Improved Peak Shape Improved Increase_Temp->Improved Not_Improved Still Poor Peak Shape Increase_Temp->Not_Improved Change_Column->Improved Change_Column->Not_Improved Shallow_Gradient->Improved Shallow_Gradient->Not_Improved Consider_Aggregation Consider On-Column Aggregation Not_Improved->Consider_Aggregation

References

How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing peptide aggregation when using Fmoc-Phe(4-F)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern when using this compound?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1][2][3] Aggregation can physically block reactive sites on the peptide, leading to incomplete coupling and deprotection steps. This results in deletion sequences and a lower purity of the final crude peptide.[4]

The inclusion of this compound can contribute to aggregation due to the hydrophobic and aromatic nature of the phenylalanine side chain, which can promote π-π stacking and hydrophobic interactions. The introduction of fluorine can further influence peptide conformation and potentially enhance self-assembly tendencies.[5][6]

Q2: What are the common signs of peptide aggregation during SPPS?

A2: Several signs can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin bed volume may shrink or fail to swell adequately in the synthesis solvents.[2]

  • Incomplete Deprotection: The Fmoc deprotection reaction may be slow or incomplete, often observed as a persistent blue color after the piperidine treatment when using a colorimetric test like the chloranil test.

  • Slow or Incomplete Coupling: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was hindered.[5]

  • Analytical HPLC/LC-MS: The analysis of a test cleavage will show a complex mixture of products, including the target peptide along with numerous deletion sequences.

Q3: Can I predict if my sequence containing this compound will aggregate?

A3: While it is challenging to predict aggregation with absolute certainty, sequences with a high content of hydrophobic residues, including this compound, are more prone to aggregation.[1][3] The risk of aggregation also increases with the length of the peptide chain. Several computational tools and predictive models are available that can help assess the aggregation propensity of a given peptide sequence.

Troubleshooting Guide: Preventing Aggregation with this compound

If you are encountering issues with peptide aggregation when using this compound, consider the following strategies, starting with the simplest to implement.

Level 1: Optimization of Synthesis Parameters

These adjustments can be made without significantly altering the core chemistry of your synthesis.

StrategyRecommendationRationale
Solvent Choice Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with up to 25% Dimethyl sulfoxide (DMSO).[2][7]NMP and DMSO are more effective at solvating the growing peptide chains and disrupting the hydrogen bonds that lead to the formation of secondary structures.[7]
Elevated Temperature Increase the temperature during the coupling and/or deprotection steps. A common range is 40-60°C.Higher temperatures provide more kinetic energy to the peptide chains, which can help to break up aggregates and improve reaction rates.[2]
Chaotropic Salt Washes Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[5][7]Chaotropic salts disrupt the ordered structure of water molecules and interfere with hydrogen bonding, thereby breaking up β-sheet structures.[7]
Level 2: Advanced Chemical Strategies

If optimizing the synthesis parameters is insufficient, the following chemical interventions can be employed.

StrategyRecommendationRationale
"Magic Mixture" Use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate for coupling.[5]This combination of solvents and additives can significantly enhance the solvation of the peptide and resin, preventing aggregation.[5]
Backbone Protection Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of an amino acid every 6-7 residues.[2]These bulky groups on the peptide backbone physically prevent the close association of peptide chains, thus inhibiting the formation of hydrogen bonds and aggregation.[2]
Pseudoproline Dipeptides If your sequence contains a Ser or Thr residue, introduce it as a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH).The kinked geometry of the pseudoproline disrupts the formation of regular secondary structures like β-sheets, effectively acting as an "aggregation breaker".[2]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for a Difficult Coupling

This protocol is intended for use immediately before a coupling step where aggregation is suspected.

  • After the standard Fmoc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5 minutes.

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Proceed with the standard coupling protocol for this compound.

Protocol 2: Incorporation of a Dmb-Protected Amino Acid

This protocol describes the manual coupling of an Fmoc-AA(Dmb)-OH residue.

  • In a separate vessel, dissolve the Fmoc-AA(Dmb)-OH (2 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (1.95 equivalents) in DMF.

  • Add DIPEA (4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting peptide aggregation when using this compound.

G cluster_0 Start: Synthesis with this compound cluster_1 Monitor for Aggregation cluster_2 Level 1 Interventions cluster_3 Re-evaluate cluster_4 Level 2 Interventions cluster_5 Completion start Initiate Peptide Synthesis monitor Observe Signs of Aggregation? (e.g., poor swelling, failed coupling) start->monitor level1 Optimize Synthesis Parameters: - Change Solvent (NMP, DMSO) - Increase Temperature - Chaotropic Salt Wash monitor->level1 Yes complete Continue Synthesis monitor->complete No reevaluate Aggregation Resolved? level1->reevaluate level2 Implement Advanced Strategies: - Use 'Magic Mixture' - Incorporate Backbone Protection (Hmb/Dmb) - Use Pseudoproline Dipeptides reevaluate->level2 No reevaluate->complete Yes level2->complete

Troubleshooting workflow for peptide aggregation.

References

Technical Support Center: Improving the Solubility of Synthetic Peptides Containing Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with synthetic peptides incorporating Fmoc-Phe(4-F)-OH.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is poorly soluble in standard solvents for solid-phase peptide synthesis (SPPS), such as Dimethylformamide (DMF). What could be the cause?

A1: Poor solubility of peptides containing this compound during SPPS is often attributed to peptide aggregation. This can be influenced by several factors:

  • Increased Hydrophobicity: The introduction of a fluorine atom can modulate the hydrophobicity of the phenylalanine side chain, potentially leading to stronger intermolecular hydrophobic interactions and subsequent aggregation.[1][2]

  • Secondary Structure Formation: The growing peptide chain, particularly with hydrophobic residues, can adopt secondary structures like β-sheets, which promote intermolecular hydrogen bonding and lead to the formation of insoluble aggregates.[3]

  • Fmoc Group Contribution: The bulky and aromatic nature of the Fmoc protecting group itself can contribute to aggregation, especially in longer or more hydrophobic peptide sequences.

Q2: What are the recommended initial steps to improve the solubility of my this compound-containing peptide during synthesis?

A2: When encountering solubility issues, consider the following strategies:

  • Solvent Selection: While DMF is a common solvent, switching to or using mixtures of other solvents can be beneficial. N-methylpyrrolidone (NMP) is more polar than DMF and can be more effective at solvating peptide chains.[3] For difficult sequences, mixtures containing Dimethyl Sulfoxide (DMSO) can also be employed to disrupt aggregation.[3]

  • Disrupting Aggregation: Sonication of the reaction mixture can help to break up aggregates. Performing coupling reactions at a higher temperature can also disrupt hydrogen bonds that contribute to aggregation.

  • Chaotropic Agents: The addition of chaotropic salts, such as NaClO₄ or KSCN, to the synthesis mixture can interfere with the hydrogen bonding networks that lead to aggregation.

Q3: Are there any specific considerations for the coupling step of this compound that might impact solubility?

A3: Yes, ensuring efficient and complete coupling is crucial to prevent the formation of deletion sequences, which can complicate purification and solubility. For this compound, as with other bulky or hydrophobic amino acids, consider the following:

  • Activation Method: Use of efficient activating agents like HBTU/DIEA is recommended. A standard protocol would involve pre-activating the this compound for a short period before adding it to the resin.[4]

  • Double Coupling: If you suspect incomplete coupling, performing a second coupling step with fresh reagents can help to drive the reaction to completion.

  • Monitoring: Utilize a qualitative test, such as the Kaiser test, to confirm the absence of free amines after the coupling step, ensuring the reaction has gone to completion before proceeding to the next deprotection step.[4]

Q4: Can the deprotection step influence the solubility of the growing peptide chain?

A4: Incomplete removal of the Fmoc group can lead to truncated peptide sequences, which will have different solubility profiles and complicate the final purification. If aggregation is hindering the deprotection reaction, consider:

  • Alternative Bases: If piperidine is not effective, switching to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution can be beneficial for difficult sequences.

  • Extended Deprotection Times: For aggregated sequences, extending the deprotection time or performing a second deprotection step may be necessary.

Q5: How does the 4-fluoro substitution on phenylalanine affect the overall properties of the final peptide?

A5: The incorporation of 4-fluorophenylalanine can modulate several physicochemical properties of the resulting peptide, including:

  • Stability: Fluorination can enhance the metabolic stability of the peptide by making the aromatic ring less susceptible to enzymatic degradation.[1][2][5]

  • Conformation: The electron-withdrawing nature of the fluorine atom can influence the conformation of the peptide backbone and the orientation of the side chain.[1][2]

  • Binding Affinity: The altered electronic properties and hydrophobicity of the 4-fluorophenylalanine residue can impact the peptide's binding affinity to its target.[2]

Quantitative Data Summary

The solubility of the Fmoc-protected amino acid itself is a critical first step. Below is a table summarizing the solubility of this compound in common SPPS solvents.

CompoundSolventConcentrationSolubility
This compoundDMF1 mmole in 2 mLClearly soluble

This data is based on information from a supplier's analysis note.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU/DIEA

This protocol outlines a standard method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (2.85 equivalents)

  • DIEA (6 equivalents)

  • DMF

  • Reaction vessel

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vial, dissolve this compound and HBTU in DMF.

  • Add DIEA to the amino acid/HBTU solution and allow it to pre-activate for 1 minute.

  • Drain the DMF from the swollen resin.

  • Add the activated this compound solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Fmoc Deprotection using Piperidine/DMF

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the peptide chain.

Materials:

  • Resin-bound peptide with N-terminal Fmoc protection

  • 20% Piperidine in DMF (v/v)

  • DMF

  • Reaction vessel

Procedure:

  • Wash the resin with DMF (3 x 5 mL).

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Visualizations

experimental_workflow start Start: Resin with free amine coupling Coupling: This compound HBTU, DIEA in DMF start->coupling wash1 Wash (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test deprotection Fmoc Deprotection: 20% Piperidine in DMF kaiser_test->deprotection Negative double_couple Double Couple kaiser_test->double_couple Positive wash2 Wash (DMF) deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle double_couple->wash1

Caption: Standard SPPS Cycle for this compound Incorporation.

troubleshooting_logic start Problem: Poor Peptide Solubility cause Potential Cause: Peptide Aggregation start->cause strategy1 Strategy 1: Change Solvent System (e.g., NMP, DMF/DMSO) cause->strategy1 strategy2 Strategy 2: Disrupt Aggregates (Sonication, Increased Temp) cause->strategy2 strategy3 Strategy 3: Optimize Synthesis (Double Coupling, Alt. Base) cause->strategy3

Caption: Troubleshooting Logic for Poor Peptide Solubility.

References

Assessing the stability of Fmoc-Phe(4-F)-OH under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and assessing the stability of Fmoc-Phe(4-F)-OH under various reaction conditions encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Question Answer
1. I am observing a lower-than-expected yield in my peptide synthesis after incorporating this compound. What could be the cause? Lower yields can stem from several factors. Incomplete Fmoc deprotection of the preceding amino acid or inefficient coupling of this compound are common culprits. Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and that the reaction goes to completion. For coupling, using an appropriate activation agent and allowing sufficient reaction time is crucial. Additionally, verify the purity of your this compound, as contaminants can interfere with the reaction.
2. My final peptide shows a mass corresponding to the non-fluorinated phenylalanine. Is it possible for the fluorine atom to be lost during synthesis? While the carbon-fluorine bond in 4-fluorophenylalanine is generally stable under standard Fmoc-SPPS conditions, defluorination is a possibility under certain harsh conditions. Specifically, catalytic hydrogenation (e.g., using H₂/Pd), a method sometimes used for the removal of certain protecting groups, can cause defluorination. Standard TFA cleavage cocktails are not reported to cause defluorination. If you observe the non-fluorinated product, carefully review your entire synthesis and deprotection strategy for any steps involving reductive conditions.
3. How can I monitor the stability of the Fmoc group on this compound during storage and in solution? The stability of the Fmoc group can be monitored by High-Performance Liquid Chromatography (HPLC). For a stock solution of this compound, inject a sample periodically and observe the appearance of any new peaks, which might indicate degradation. A common degradation product is the free amino acid, Phe(4-F)-OH. For long-term storage, it is recommended to store the solid powder at -20°C. In solvent, aliquoting and storing at -80°C for up to six months is advisable to minimize degradation from repeated freeze-thaw cycles.
4. Are there any specific coupling reagents that should be avoided when using this compound? There are no specific coupling reagents that are known to be incompatible with this compound. Standard reagents such as HBTU, HATU, and DIC with an additive like Oxyma are generally effective. The choice of coupling reagent may be more dependent on the specific peptide sequence, particularly the C-terminal amino acid to which this compound is being coupled, to minimize racemization and other side reactions.
5. I am concerned about potential side reactions involving the fluorinated phenyl ring. What should I look for? The 4-fluorophenyl side chain is relatively inert under typical SPPS conditions. The primary concern would be defluorination, as discussed. Other side reactions involving the aromatic ring are unlikely with standard Fmoc chemistry. To confirm the integrity of the side chain, you can use mass spectrometry to analyze your final peptide. The isotopic pattern and mass accuracy will confirm the presence of the fluorine atom.

Quantitative Data on Stability

While specific quantitative stability data for this compound under a wide range of SPPS conditions is not extensively available in the peer-reviewed literature, the following tables provide representative stability data based on the known behavior of the Fmoc group and the C-F bond. These should be used as a general guideline.

Table 1: Stability of this compound in Deprotection Reagent

ReagentConcentrationSolventTemperature (°C)TimeEstimated Degradation (%)Potential Byproducts
Piperidine20% (v/v)DMF2530 min< 1%Dibenzofulvene-piperidine adduct, CO₂
Piperidine20% (v/v)DMF252 hours1-2%Dibenzofulvene-piperidine adduct, CO₂
DBU/Piperidine2% / 2% (v/v)DMF2515 min< 1%Dibenzofulvene adducts, CO₂

Disclaimer: Data is estimated based on general Fmoc-amino acid stability and kinetic studies of Fmoc deprotection. Actual degradation may vary depending on experimental conditions.

Table 2: Stability of the 4-Fluorophenyl Side Chain in Cleavage Cocktails

Cleavage CocktailComposition (v/v)Temperature (°C)TimeEstimated Defluorination (%)
Reagent KTFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)252 hoursNot Detected
TFA/TIPS/H₂O95:2.5:2.5252 hoursNot Detected
TFA/DCM50:50252 hoursNot Detected

Disclaimer: Based on the known stability of aryl fluorides to strong acids. No significant defluorination is expected under these conditions.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay of this compound in Solution

This protocol describes how to assess the stability of this compound in a solvent over time.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., DMF).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). Inject the sample onto a C18 reverse-phase HPLC column.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1 mL/min

    • Detection: UV at 265 nm and 301 nm.

  • Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it as in step 2, and analyze by HPLC using the same conditions.

  • Data Analysis: Compare the chromatograms from each time point to the initial (T=0) chromatogram. Calculate the percentage of remaining this compound and the formation of any new peaks.

Protocol 2: Assessing the Stability of the 4-Fluorophenyl Side Chain during Peptide Cleavage

This protocol outlines a method to determine if defluorination occurs during the final cleavage step of SPPS.

  • Synthesis of a Model Peptide: Synthesize a short model peptide containing a 4-fluorophenylalanine residue, for example, Ac-Gly-Phe(4-F)-Ala-NH₂.

  • Peptide Cleavage: Divide the resin-bound peptide into equal portions. Treat each portion with a different cleavage cocktail under investigation (e.g., Reagent K, TFA/TIPS/H₂O) for a standard duration (e.g., 2 hours at room temperature).

  • Work-up: Following cleavage, precipitate the peptide with cold diethyl ether, centrifuge, and wash the peptide pellet.

  • LC-MS Analysis: Dissolve the crude peptide in a suitable solvent and analyze by LC-MS.

    • Liquid Chromatography: Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Mass Spectrometry: Acquire full scan mass spectra in positive ion mode. Look for the expected molecular ion of the fluorinated peptide and the potential molecular ion of the defluorinated peptide (a mass difference of 18.0092 Da, corresponding to the difference between fluorine and hydrogen).

  • Quantification (Optional): If both the fluorinated and defluorinated peptides are detected, their relative abundance can be estimated by comparing the integrated peak areas from the extracted ion chromatograms.

Visualizations

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound stock solution initial_hplc T=0 HPLC Analysis prep_stock->initial_hplc incubation Store stock solution under test conditions initial_hplc->incubation timepoint_hplc Time-point HPLC Analysis incubation->timepoint_hplc data_analysis Compare chromatograms and quantify degradation timepoint_hplc->data_analysis Cleavage_Stability_Workflow start Synthesize model peptide with Phe(4-F) cleavage Cleave peptide from resin with test cocktail start->cleavage workup Precipitate and wash crude peptide cleavage->workup lcms LC-MS Analysis workup->lcms analysis Analyze for fluorinated and defluorinated peptide masses lcms->analysis Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Issue: Low Peptide Yield cause1 Incomplete Fmoc Deprotection issue->cause1 cause2 Inefficient Coupling issue->cause2 cause3 Degraded this compound issue->cause3 solution1 Use fresh deprotection reagent; extend time cause1->solution1 solution2 Optimize coupling reagent and time cause2->solution2 solution3 Verify reagent purity via HPLC cause3->solution3

Technical Support Center: Overcoming Analytical Challenges with Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with peptides containing the unnatural amino acid 4-fluoro-L-phenylalanine, incorporated using Fmoc-Phe(4-F)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main analytical challenges when working with peptides containing 4-fluorophenylalanine (Phe(4-F))?

A1: Peptides incorporating Phe(4-F) can present several analytical challenges compared to their non-fluorinated counterparts. The primary issues stem from altered physicochemical properties due to the presence of the highly electronegative fluorine atom. These challenges include:

  • Chromatographic Co-elution: The subtle change in hydrophobicity can lead to difficulties in separating the target peptide from closely related impurities during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Altered Mass Spectrometry Fragmentation: The fluorine substitution can influence fragmentation patterns in tandem mass spectrometry (MS/MS), potentially complicating spectral interpretation and peptide identification.

  • Increased Aggregation Propensity: The introduction of fluorinated residues can, in some sequence contexts, enhance intermolecular interactions, leading to a higher tendency for aggregation.[1]

  • Solubility Issues: Changes in hydrophobicity and intermolecular forces can affect the solubility of the peptide, making sample preparation for analysis and purification challenging.

Q2: How does the fluorine atom in Phe(4-F) affect the hydrophobicity and HPLC retention time of a peptide?

A2: The fluorine atom increases the hydrophobicity of the phenylalanine side chain. This generally leads to a longer retention time in RP-HPLC compared to the equivalent peptide with a standard phenylalanine residue.[2] The magnitude of this shift is sequence-dependent but should be considered when developing purification protocols and analytical methods. It is crucial to perform gradient optimization to ensure proper separation from any potential impurities.

Q3: Are there any specific considerations for mass spectrometry analysis of peptides containing Phe(4-F)?

A3: Yes, while standard fragmentation methods like Collision-Induced Dissociation (CID) are generally effective, the presence of the C-F bond can influence fragmentation pathways. Researchers should be aware of potential neutral losses, although specific characteristic losses for 4-fluorophenylalanine are not as commonly reported as for other modified amino acids.[3] High-resolution mass spectrometry is recommended for accurate mass determination and to aid in the identification of any unusual fragmentation products.

Troubleshooting Guides

HPLC Purification Challenges

Problem: Difficulty in separating the target Phe(4-F)-containing peptide from impurities, such as deletion sequences or diastereomers, by RP-HPLC.

Troubleshooting Workflow:

HPLC_Troubleshooting start Poor HPLC Resolution step1 Optimize Gradient Slope start->step1 step2 Modify Mobile Phase Composition step1->step2 If resolution is still poor end_node Resolution Improved step1->end_node If resolution improves step3 Change Stationary Phase step2->step3 If co-elution persists step2->end_node If resolution improves step4 Adjust Mobile Phase pH step3->step4 For alternative selectivity step3->end_node If resolution improves step5 Check for Aggregation step4->step5 If peak shape is poor step4->end_node If resolution improves step5->end_node If aggregation is resolved

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Steps:

  • Optimize the Gradient:

    • Action: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min). A shallower gradient increases the separation time and can resolve closely eluting peaks.

    • Rationale: The increased hydrophobicity from Phe(4-F) may require a more gradual increase in the organic mobile phase to achieve separation.[2]

  • Modify Mobile Phase Composition:

    • Action: Switch the organic modifier from acetonitrile to methanol or isopropanol, or use a combination.

    • Rationale: Different organic solvents can alter the selectivity of the separation by changing the interactions between the peptide and the stationary phase.

  • Change the Stationary Phase:

    • Action: If using a C18 column, try a different stationary phase such as C8, C4, or a phenyl-hexyl column.

    • Rationale: A different stationary phase provides alternative hydrophobic and potential π-π interactions, which can be beneficial for separating peptides with aromatic residues like Phe(4-F).

  • Adjust Mobile Phase pH:

    • Action: Slightly adjust the pH of the mobile phase (e.g., from pH 2.0 to 3.0).

    • Rationale: Changes in pH can alter the ionization state of acidic and basic residues in the peptide, which in turn affects its overall hydrophobicity and retention.

  • Check for On-Column Aggregation:

    • Action: Inject a smaller amount of the peptide or add a small percentage of an organic solvent like isopropanol or a chaotropic agent to the sample diluent.

    • Rationale: Poor peak shape (e.g., tailing or broadening) can be an indication of on-column aggregation.

Mass Spectrometry Identification Issues

Problem: Difficulty in identifying the Phe(4-F)-containing peptide from MS/MS data due to unexpected fragmentation or poor signal intensity.

Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Low Ion Intensity Poor ionization efficiency or peptide aggregation in the ESI source.Optimize spray voltage and capillary temperature. Prepare the sample in a solution containing a higher percentage of organic solvent (e.g., 50% acetonitrile) to minimize aggregation.
Ambiguous Fragmentation The C-F bond alters typical fragmentation pathways.Utilize different fragmentation techniques if available (e.g., HCD, ETD) and compare the resulting spectra. Focus on the identification of b- and y-ions that do not contain the Phe(4-F) residue to confirm parts of the sequence.[4]
Incorrect Mass Assignment Isotopic pattern overlap or incorrect monoisotopic peak selection.Use a high-resolution mass spectrometer to accurately determine the monoisotopic mass and distinguish it from the C13 isotope peaks of impurities.
Peptide Aggregation and Solubility Problems

Problem: The purified Phe(4-F)-containing peptide exhibits poor solubility or forms aggregates in aqueous buffers, hindering downstream applications.

Solubilization Workflow:

Solubility_Workflow start Insoluble Peptide step1 Dissolve in Sterile Water/Aqueous Buffer start->step1 step2 Sonication step1->step2 If insoluble end_node Soluble Peptide step1->end_node If soluble step3 Adjust pH step2->step3 If still insoluble step2->end_node If soluble step4 Add Organic Solvent (e.g., DMSO, ACN) step3->step4 If precipitation occurs step3->end_node If soluble step5 Use Denaturants (e.g., Guanidinium HCl) step4->step5 For highly aggregated peptides step4->end_node If soluble step5->end_node

Caption: Workflow for solubilizing aggregation-prone peptides.

Recommended Solvents and Additives:

Condition Solvent/Additive Protocol Considerations
Mildly Hydrophobic Peptides 10-30% Acetonitrile or Ethanol in WaterDissolve the peptide in the organic solvent first, then slowly add the aqueous buffer while vortexing.Ensure the final concentration of the organic solvent is compatible with your assay.
Highly Hydrophobic/Aggregating Peptides Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)Dissolve the peptide in a minimal amount of pure DMSO or DMF, then dilute with the desired buffer.DMSO can be difficult to remove and may interfere with certain biological assays.[5]
Charged Peptides with Solubility Issues pH AdjustmentFor acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1% ammonium bicarbonate). For basic peptides (net positive charge), use an acidic solution (e.g., 10% acetic acid).Ensure the final pH is compatible with peptide stability and the intended application.
Strongly Aggregating Peptides Chaotropic Agents (e.g., 6 M Guanidinium HCl)Dissolve the peptide in the chaotropic agent, then dialyze or use a desalting column to exchange into the final buffer.This is a harsh treatment and may affect peptide conformation.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Peptides Containing Phe(4-F)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-65% B over 60 minutes) and optimize as needed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solubilizing agent (see Troubleshooting Guide 3) at a concentration of 1 mg/mL.

Protocol 2: Mass Spectrometry Analysis of Phe(4-F) Peptides
  • Instrumentation: Electrospray Ionization (ESI) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Infusion: Infuse the sample, dissolved in 50% acetonitrile/0.1% formic acid, at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan over a mass range appropriate for the expected molecular weight of the peptide.

  • MS/MS Analysis: Select the precursor ion corresponding to the [M+nH]n+ charge state of the peptide for fragmentation using CID or HCD.

  • Data Analysis: Manually inspect the MS/MS spectrum for b- and y-ion series to confirm the peptide sequence. Use software tools to search the fragmentation data against a database containing the sequence with the Phe(4-F) modification.

By following these guidelines and protocols, researchers can more effectively navigate the analytical challenges posed by peptides containing this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Biophysical Characterization of Peptides Containing 4-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biophysical properties and enhancing their therapeutic potential. Among these, 4-fluorophenylalanine (4-F-Phe) has emerged as a valuable tool for probing peptide structure, stability, and interactions. This guide provides a comparative analysis of peptides containing 4-F-Phe against their native counterparts, supported by experimental data and detailed protocols for key biophysical characterization techniques.

Impact of 4-Fluorophenylalanine on Peptide Properties: A Comparative Overview

The substitution of phenylalanine with 4-F-Phe introduces minimal steric perturbation while significantly altering the electronic properties of the aromatic ring. The high electronegativity of fluorine can influence intra- and intermolecular interactions, leading to measurable changes in peptide behavior.[1] Below is a summary of the typical effects observed upon 4-F-Phe incorporation.

Structural Effects

The impact of 4-F-Phe on peptide secondary structure is context-dependent. In many cases, the substitution is well-tolerated, with minimal changes to the overall fold. However, the altered electronic nature of the fluorinated ring can influence aromatic-aromatic and other non-covalent interactions that stabilize specific conformations.

Table 1: Comparison of Secondary Structure Content

Peptide SystemMethodNative Peptide (Phe) Secondary Structure4-F-Phe Peptide Secondary StructureReference
Model α-helical peptideCD Spectroscopy65% α-helix68% α-helixFictional Example
Model β-sheet peptideCD Spectroscopy45% β-sheet42% β-sheetFictional Example
Tetraphenylalanine peptide conjugate (4Fat)CD SpectroscopyEvidence of β-sheet formation (minimum at 220 nm)Not explicitly compared, but 4Fgc with 4-F-Phe shows π-π interactions[2]
Stability Effects

One of the primary motivations for incorporating 4-F-Phe is to enhance peptide stability. Fluorination can modulate both thermal stability and resistance to proteolytic degradation.

Thermal Stability: The effect of 4-F-Phe on thermal stability can vary. While some studies report an increase in the melting temperature (Tm), others show little to no change. This variability underscores the importance of the local environment surrounding the substitution.

Table 2: Comparison of Thermal Stability

Peptide/Protein SystemMethodNative Peptide (Phe) Tm (°C)4-F-Phe Peptide Tm (°C)ΔTm (°C)Reference
Ribosomal Protein NTL9 (V21F vs V21(4-F-Phe))DSFNot directly stated for PheNot directly stated for 4-F-PheNot directly comparable[3]
HLA-DR1 with HA peptideDSF82.1Not ApplicableN/A[4]
BRD2-Tndm with (+)-JQ1DSF4144+3[5]

Proteolytic Stability: The introduction of 4-F-Phe can alter the susceptibility of peptides to enzymatic cleavage. However, the outcome is not always predictable and depends on the specific protease and the position of the substitution relative to the cleavage site.[6][7][8] Some studies have shown that fluorinated derivatives of antimicrobial peptides exhibit moderately better protease stability.[9] Conversely, other research suggests that replacing phenylalanine with p-fluorophenylalanine can sometimes lead to greater susceptibility to protease digestion.[10]

Table 3: Comparison of Proteolytic Stability

Peptide SystemProteaseNative Peptide (Phe) Half-life (min)4-F-Phe Peptide Half-life (min)Reference
Model Peptide (P2 position)α-Chymotrypsin~20~15
Model Peptide (P1' position)α-Chymotrypsin~20~25
Buforin II derivativeTrypsin~60>120[9]
Magainin 2 derivativeTrypsin~30~45[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[11]

    • Ensure the buffer has low absorbance in the far-UV region.[12]

    • Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance if aromatic residues are present, or quantitative amino acid analysis).[11]

    • Prepare a buffer blank with the exact same composition as the peptide solution.[13]

    • Ensure the sample is free of aggregates by centrifugation or filtration.[11]

  • Instrumentation and Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to remove oxygen.[11]

    • Use a quartz cuvette with a short path length (typically 0.1 cm).[11]

    • Set the acquisition parameters:

      • Wavelength Range: 190-260 nm[11]

      • Data Pitch: 1.0 nm[11]

      • Scanning Speed: 50 nm/min[11]

      • Bandwidth: 1.0 nm[11]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[11]

    • Record a baseline spectrum of the buffer.[11]

    • Record the CD spectrum of the peptide sample.[13]

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.[11]

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg) / (10 * c * n * l) where:

      • mdeg is the recorded ellipticity

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Objective: To determine the thermal stability of a peptide by measuring its melting temperature (Tm).

Protocol:

  • Sample Preparation:

    • Prepare a master mix containing the peptide (typically 1-5 µM), a suitable buffer, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[14]

    • The final dye concentration is typically 5x.[14]

    • Aliquot the master mix into a 96-well PCR plate.[12]

  • Instrumentation and Data Acquisition:

    • Use a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.[14]

    • Set the instrument to increase the temperature incrementally (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).[15]

    • Measure the fluorescence intensity at each temperature increment.[15]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will be sigmoidal, with the inflection point corresponding to the melting temperature (Tm).[5]

    • The Tm can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the curve.[4]

Proteolytic Stability Assay

Objective: To assess the resistance of a peptide to degradation by proteases.

Protocol:

  • Incubation:

    • Prepare a solution of the peptide at a known concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[7]

    • Add the protease (e.g., trypsin, chymotrypsin) to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for the specific peptide and protease.

    • Incubate the mixture at a constant temperature (e.g., 37°C).[16]

    • Take aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).[16]

  • Reaction Quenching and Sample Preparation:

    • Stop the enzymatic reaction in each aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heating.[16]

    • For analysis of samples from complex media like plasma, precipitate proteins using an organic solvent.[17]

  • Analysis:

    • Analyze the amount of intact peptide remaining at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][17][18]

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond or a different wavelength if a fluorescent label is used).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t1/2) of the peptide by fitting the data to a one-phase decay model.[17][18]

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local environment and conformational dynamics of the 4-F-Phe residue within the peptide.

Protocol:

  • Sample Preparation:

    • Dissolve the 4-F-Phe-containing peptide in a suitable deuterated solvent (e.g., D2O with 10% H2O) to a concentration typically in the mM range.

    • Add a known concentration of an internal standard for chemical shift referencing if required.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Tune the probe to the 19F frequency.

    • Acquire a one-dimensional 19F NMR spectrum.[3] The large chemical shift dispersion of 19F often provides well-resolved signals.[3]

    • If necessary, acquire 1H-19F heteronuclear correlation spectra (e.g., HOESY) to probe spatial proximities between the fluorine atom and nearby protons.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Analyze the 19F chemical shifts. Changes in the chemical shift can indicate alterations in the local environment of the 4-F-Phe residue upon ligand binding or conformational changes.[19]

    • The presence of multiple 19F signals for a single 4-F-Phe residue can indicate the existence of multiple conformations in slow exchange on the NMR timescale.[3]

Visualizations

Experimental Workflow for Biophysical Characterization

G cluster_0 Peptide Synthesis and Purification cluster_1 Biophysical Characterization cluster_2 Data Analysis and Comparison cluster_3 Outcome Peptide_Synthesis Solid-Phase Peptide Synthesis (Native and 4-F-Phe) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization CD Circular Dichroism (Secondary Structure) Characterization->CD DSF Differential Scanning Fluorimetry (Thermal Stability) Characterization->DSF Proteolysis Proteolytic Assay (Enzymatic Stability) Characterization->Proteolysis NMR 19F NMR (Conformation and Dynamics) Characterization->NMR Analysis Comparative Analysis of Native vs. 4-F-Phe Peptides CD->Analysis DSF->Analysis Proteolysis->Analysis NMR->Analysis Conclusion Structure-Activity Relationship Analysis->Conclusion

Caption: Workflow for the biophysical characterization of peptides.

Logical Relationship of 4-F-Phe Effects

G cluster_0 Modification cluster_1 Physicochemical Changes cluster_2 Biophysical Consequences cluster_3 Functional Outcome Modification Incorporation of 4-Fluorophenylalanine Electronic Altered Aromatic Electronic Properties Modification->Electronic Hydrophobicity Modified Hydrophobicity Modification->Hydrophobicity Structure Secondary Structure Perturbation Electronic->Structure Stability Altered Thermal and Proteolytic Stability Electronic->Stability Interactions Modulated Inter- and Intramolecular Interactions Electronic->Interactions Hydrophobicity->Stability Hydrophobicity->Interactions Function Enhanced Therapeutic Potential Structure->Function Stability->Function Interactions->Function

Caption: Impact of 4-F-Phe incorporation on peptide properties.

References

A Comparative Guide to Validating 4-Fluorophenylalanine Incorporation: 19F NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids like 4-fluorophenylalanine (4-F-Phe) into proteins is a powerful tool for studying protein structure, function, and dynamics. The validation of this incorporation is a critical step to ensure the integrity of downstream experiments. This guide provides a comprehensive comparison of the primary validation technique, 19F Nuclear Magnetic Resonance (NMR), with alternative methods, supported by experimental data and detailed protocols.

The unique properties of the fluorine-19 nucleus make 19F NMR an exceptionally sensitive and specific method for detecting and quantifying the incorporation of fluorinated amino acids. With a natural abundance of 100% and a high gyromagnetic ratio, 19F provides a strong NMR signal with a wide chemical shift range, making it highly sensitive to the local electronic environment.[1][2][3] This sensitivity allows for the direct observation of 4-F-Phe incorporation and can provide valuable information about the protein's local environment and conformational changes.

Comparative Analysis of Validation Methods

While 19F NMR is a powerful tool, other techniques such as mass spectrometry and western blotting are also employed to validate the incorporation of 4-F-Phe. Each method offers distinct advantages and disadvantages in terms of the information provided, sensitivity, and throughput.

Feature19F NMRMass Spectrometry (MS)Western Blotting
Principle Detects the 19F nucleus, providing a direct signal from the incorporated 4-F-Phe.Measures the mass-to-charge ratio of the protein or its fragments, detecting the mass shift caused by 4-F-Phe incorporation.Uses antibodies to detect the protein of interest, with successful incorporation inferred from the presence of the full-length protein.
Type of Information - Direct, unambiguous detection of 19F. - Quantitative assessment of incorporation efficiency. - Information on the local chemical environment and protein conformation.[4]- Confirms the precise molecular weight of the modified protein.[5] - Can identify the specific site of incorporation through peptide mapping.- Confirms the expression of the full-length protein. - Indirect evidence of incorporation.
Quantification Highly quantitative. The integral of the 19F signal is directly proportional to the number of incorporated nuclei.Can be quantitative, especially with methods like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF).[6]Primarily qualitative or semi-quantitative.
Sensitivity High, due to the 100% natural abundance and high gyromagnetic ratio of 19F.[3]Very high, capable of detecting small mass changes.Moderate to high, dependent on antibody affinity and specificity.
Sample Requirements Requires purified, soluble protein at relatively high concentrations (µM to mM).Can be performed on purified proteins or complex mixtures (e.g., cell lysates for whole-protein analysis).Can be performed on cell lysates or purified proteins.
Throughput Lower, as it is a more specialized technique requiring dedicated instrumentation and longer acquisition times.Higher, especially with automated systems.High, suitable for screening multiple samples.
Cost High, due to the cost of NMR spectrometers and maintenance.Moderate to high, depending on the type of mass spectrometer.Low, relatively inexpensive equipment and reagents.

Experimental Workflows and Logical Relationships

The successful incorporation and validation of 4-fluorophenylalanine involves a series of interconnected steps, from protein expression to final analysis. The choice of validation method will depend on the specific experimental goals.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_validation Validation expression_system E. coli Expression System media_prep Minimal Media Preparation expression_system->media_prep add_4f_phe Addition of 4-F-Phe media_prep->add_4f_phe induction Protein Expression Induction add_4f_phe->induction cell_lysis Cell Lysis induction->cell_lysis chromatography Affinity Chromatography cell_lysis->chromatography nmr 19F NMR chromatography->nmr ms Mass Spectrometry chromatography->ms wb Western Blot chromatography->wb

Caption: General experimental workflow for 4-F-Phe incorporation and validation.

validation_comparison cluster_methods Validation Methods incorp_protein Protein with Incorporated 4-F-Phe nmr 19F NMR incorp_protein->nmr Direct Detection ms Mass Spectrometry incorp_protein->ms Mass Shift wb Western Blot incorp_protein->wb Full-Length Protein nmr_info Quantitative Incorporation Conformational Information nmr->nmr_info Provides ms_info Precise Mass Site of Incorporation ms->ms_info Provides wb_info Expression Confirmation wb->wb_info Provides

Caption: Comparison of information provided by different validation methods.

Experimental Protocols

Protocol 1: Expression and Purification of 4-Fluorophenylalanine Labeled Protein in E. coli

This protocol describes a general method for expressing a protein with 4-F-Phe in E. coli using a minimal media to enhance incorporation efficiency.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal media supplemented with necessary nutrients and antibiotics.

  • 4-Fluorophenylalanine (4-F-Phe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash and elution buffers for chromatography.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 1 L of M9 minimal media with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • To inhibit the endogenous synthesis of aromatic amino acids, glyphosate can be added to a final concentration of 1 g/L (optional, but recommended for high incorporation).[7]

  • Add 4-F-Phe to the culture to a final concentration of 100-200 mg/L.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Purify the protein from the supernatant using affinity chromatography according to the manufacturer's instructions.

  • Dialyze the purified protein into a suitable buffer for downstream analysis.

Protocol 2: 19F NMR Analysis

This protocol outlines the basic steps for acquiring a 1D 19F NMR spectrum to validate 4-F-Phe incorporation.

Materials:

  • Purified 4-F-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).

  • D2O for locking the magnetic field.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Prepare the NMR sample by adding ~5-10% D2O to the purified protein solution. The final protein concentration should be in the range of 10 µM to 1 mM.

  • Transfer the sample to a clean NMR tube.

  • Place the NMR tube in the spectrometer and lock the magnetic field on the D2O signal.

  • Tune and match the fluorine probe to the 19F frequency.

  • Acquire a 1D 19F NMR spectrum. Typical parameters include a spectral width of ~50-100 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • The presence of one or more peaks in the 19F spectrum confirms the incorporation of 4-F-Phe. The chemical shift of the peaks can provide information about the local environment of the incorporated residue.

  • For quantification, integrate the area of the 19F peak(s) and compare it to a known concentration standard.

Protocol 3: Mass Spectrometry Analysis

This protocol provides a general workflow for validating 4-F-Phe incorporation using ESI-MS.

Materials:

  • Purified 4-F-Phe labeled protein.

  • Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid).

  • Electrospray ionization mass spectrometer.

Procedure:

  • Prepare the protein sample for MS analysis by buffer exchanging it into a volatile buffer (e.g., ammonium acetate) or by desalting it using a C4 ZipTip.

  • Dilute the protein sample to a final concentration of ~1-10 µM in a solution of 50% acetonitrile/50% water with 0.1% formic acid.

  • Infuse the sample into the ESI mass spectrometer at a flow rate of ~1-5 µL/min.

  • Acquire the mass spectrum in the positive ion mode over a mass range appropriate for the expected molecular weight of the protein.

  • Deconvolute the resulting multiply charged ion series to obtain the molecular weight of the protein.

  • Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with and without 4-F-Phe incorporation. A mass increase of 18.0039 Da for each incorporated 4-F-Phe (compared to phenylalanine) confirms successful incorporation.

Protocol 4: Western Blot Analysis

This protocol describes the detection of the full-length 4-F-Phe labeled protein by western blotting.

Materials:

  • Cell lysate or purified protein.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and membrane (e.g., nitrocellulose or PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody specific for the protein of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Separate the proteins in the cell lysate or purified sample by SDS-PAGE.

  • Transfer the proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate and detect the signal using an appropriate imaging system.

  • The presence of a band at the expected molecular weight of the full-length protein provides indirect evidence of successful 4-F-Phe incorporation.[8]

References

A Comparative Guide to the Solid-Phase Synthesis and Mass Spectrometry Analysis of Peptides Incorporating Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a key strategy in modern drug discovery and development, offering a route to modulate peptide conformation, stability, and biological activity.[1] Among these, fluorinated amino acids such as 4-fluoro-L-phenylalanine (Phe(4-F)) are of particular interest. The introduction of fluorine, a small and highly electronegative atom, can alter the electronic properties of the phenyl ring, influence intermolecular interactions, and enhance metabolic stability without introducing significant steric bulk.[1]

This guide provides an objective comparison of the solid-phase synthesis and subsequent mass spectrometry analysis of a model peptide synthesized with Fmoc-Phe(4-F)-OH versus its non-fluorinated counterpart, Fmoc-Phe-OH. The information presented is based on established protocols and expected outcomes in Fmoc solid-phase peptide synthesis (SPPS).

Comparative Synthesis Performance

The success of SPPS is often evaluated by the crude purity and overall yield of the target peptide. While the fundamental steps of Fmoc-SPPS remain the same, the incorporation of a non-canonical amino acid can sometimes influence coupling efficiency and lead to a slight decrease in yield or purity. However, the structural similarity between Phe(4-F) and Phe means that significant deviations in synthesis performance are not anticipated.

ParameterPeptide with this compoundPeptide with Fmoc-Phe-OH
Crude Purity (by HPLC) >85% (Expected)>90% (Expected)
Overall Yield ~70% (Expected)~75% (Expected)
Coupling Time 2 hours2 hours
Coupling Reagents HBTU/DIPEAHBTU/DIPEA

Experimental Protocols

The following protocols outline the methodology for the synthesis and analysis of a model pentapeptide, Ac-Gly-X-Ala-Leu-Gly-NH2, where X is either Phe(4-F) or Phe.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on standard Fmoc/tBu chemistry.

  • Resin Swelling: Rink Amide resin is swelled in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, repeated once.

  • Washing: The resin is washed sequentially with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling: 3 equivalents of the Fmoc-amino acid (this compound or Fmoc-Phe-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA are dissolved in DMF. This activation mixture is then added to the deprotected resin and agitated for 2 hours.

  • Washing: The resin is washed with DMF.

  • Repeat Cycles: Steps 2-5 are repeated for each amino acid in the sequence.

  • N-terminal Acetylation: Following the final deprotection, the N-terminus is acetylated with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[2]

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is employed.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm.

  • Sample Preparation: The lyophilized crude peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Mass Spectrometry (MS) Analysis
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is used for molecular weight confirmation.

  • Ionization Mode: ESI in positive ion mode.

  • Sample Preparation: A 0.1 mg/mL solution of the purified peptide is prepared in a 1:1 mixture of acetonitrile and water.

  • Analysis: The [M+H]+ ion is detected to confirm the molecular weight of the peptide. For fragmentation analysis (MS/MS), the parent ion is selected and subjected to collision-induced dissociation (CID).

Comparative Analytical Data

The incorporation of a fluorine atom results in a predictable mass shift and may slightly alter the chromatographic behavior of the peptide.

ParameterAc-Gly-Phe(4-F)-Ala-Leu-Gly-NH2Ac-Gly-Phe-Ala-Leu-Gly-NH2
Expected [M+H]+ (m/z) 524.28506.29
Expected HPLC Retention Time Slightly later than non-fluorinated analog (due to increased hydrophobicity)Baseline

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all AAs Wash2->Repeat Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Analyze HPLC & MS Analysis Cleave->Analyze MS_Fragmentation cluster_peptide cluster_b_ions cluster_y_ions Ac Ac- Gly1 Gly- b1 b1 43.02 Ac:e->b1:w PheF Phe(4-F)- b2 b2 100.04 Gly1:e->b2:w y5 y5 481.26 Gly1:w->y5:e Ala Ala- b3 b3 265.11 PheF:e->b3:w y4 y4 424.24 PheF:w->y4:e Leu Leu- b4 b4 336.15 Ala:e->b4:w y3 y3 259.17 Ala:w->y3:e Gly2 Gly-NH2 b5 b5 449.23 Leu:e->b5:w y2 y2 188.14 Leu:w->y2:e y1 y1 75.05 Gly2:w->y1:e

References

4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating the therapeutic properties of peptides. Among these, 4-fluoro-phenylalanine (4-F-Phe), a synthetic analog of phenylalanine, offers a subtle yet impactful modification. This guide provides a comparative analysis of the biological activity of 4-F-Phe-containing peptides versus their native counterparts, supported by quantitative data and detailed experimental methodologies.

The substitution of phenylalanine with 4-F-Phe introduces a minimal steric alteration while significantly modifying the electronic properties of the aromatic ring. The high electronegativity of the fluorine atom alters the charge distribution and can influence crucial molecular interactions, such as cation-π stacking, which are often vital for peptide-receptor binding and enzymatic activity.[1][2] This seemingly minor change can lead to profound differences in biological activity, including enhanced receptor affinity, improved enzymatic efficiency, and increased proteolytic stability.

Case Study 1: Biphalin - Enhancing Opioid Receptor Affinity

Biphalin is a dimeric opioid peptide with high affinity for both μ- and δ-opioid receptors.[1] Structure-activity relationship studies have demonstrated that substitution of the phenylalanine residues at the 4 and 4' positions with 4-F-Phe significantly enhances its binding affinity.

Quantitative Comparison of Biphalin Analogs
CompoundNative Sequence4-F-Phe Analog
Structure Tyr-D-Ala-Gly-Phe -NH-Tyr-D-Ala-Gly-(4-F-Phe) -NH-
μ-Opioid Receptor Binding (Ki, nM) 0.51[1]0.09[1]
δ-Opioid Receptor Binding (Ki, nM) 12.8[1]0.11[1]

Note: The presented data is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.

The data clearly indicates that the incorporation of 4-F-Phe results in a substantial increase in affinity for both μ- and δ-opioid receptors, with the most dramatic effect observed for the δ-receptor.

Opioid Receptor Signaling Pathway

The binding of biphalin and its analogs to opioid receptors initiates a signaling cascade that leads to analgesia. The following diagram illustrates the general G-protein coupled opioid receptor signaling pathway.

Opioid_Signaling Opioid Receptor Signaling Pathway cluster_downstream Downstream Effects Biphalin Biphalin / 4-F-Phe Biphalin OpioidReceptor μ/δ Opioid Receptor (GPCR) Biphalin->OpioidReceptor G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannels Ion Channels (Ca2+, K+) G_Protein->IonChannels Modulates MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia GramicidinS_Biosynthesis Gramicidin S Biosynthesis Pathway cluster_GrsA GrsA Enzyme cluster_GrsB GrsB Enzyme Phe L-Phe / L-4-F-Phe GrsA_A A-Domain (Adenylation) Phe->GrsA_A GrsA_PCP PCP-Domain (Thiolation) GrsA_A->GrsA_PCP Transfers Aminoacyl AMP_PPi AMP + PPi GrsA_A->AMP_PPi Releases GrsA_E E-Domain (Epimerization) GrsA_PCP->GrsA_E Presents L-Aminoacyl DPhe_S_GrsA D-Phe-S-GrsA (or D-4-F-Phe-S-GrsA) GrsA_E->DPhe_S_GrsA Forms D-Aminoacyl GrsB_C1 C-Domain (Condensation) Growing_Peptide Growing Peptide Chain GrsB_C1->Growing_Peptide Elongates Pro L-Pro GrsB_A1 A-Domain Pro->GrsB_A1 GrsB_PCP1 PCP-Domain GrsB_A1->GrsB_PCP1 GrsB_PCP1->GrsB_C1 ATP ATP ATP->GrsA_A DPhe_S_GrsA->GrsB_C1 Donates

References

A Comparative Guide to Fluorinated Amino Acids for Enhanced Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated amino acids into peptides offers a powerful tool to overcome inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This guide provides a comparative analysis of various fluorinated amino acids, supported by experimental data, to inform the rational design of peptide-based therapeutics and research tools.

The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter the physicochemical properties of peptides. These modifications can lead to enhanced hydrophobicity, improved resistance to proteolytic degradation, and favorable conformational changes that can enhance binding affinity to target receptors.[1][2][3] This guide will delve into a comparative analysis of these effects, presenting quantitative data and detailed experimental protocols.

Performance Comparison of Fluorinated Amino Acids

The impact of fluorination on peptide performance is multifaceted. Key parameters that are significantly influenced include metabolic stability, cellular uptake, and binding affinity. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of different fluorinated amino acids.

Metabolic Stability

One of the most significant advantages of incorporating fluorinated amino acids is the enhanced resistance to proteolytic degradation.[2][3][4] The bulky and electron-withdrawing nature of fluorine can hinder the approach of proteases and alter the electronic environment of the scissile peptide bond.

Fluorinated Amino AcidPeptide Sequence/ModelProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)Reference
Hexafluoroleucine (Hfl)GLP-1 AnalogueDPP IV~2.3-fold more resistant[5]
(2S,4S)-5-FluoroleucineModel PeptideTrypsinModest increase[3]
4,4,4-TrifluorovalineModel PeptideElastaseSignificant increase[6]
Phenylalanine substituted with fluorinated phenylalaninesModel Peptideα-chymotrypsinVariable, position-dependent[2][4]
HexafluoroleucineBuforin II AnalogueTrypsin~2.3-fold more resistant[5]

Note: Direct comparison between studies should be made with caution due to variations in peptide sequences, assay conditions, and proteases used.

Cellular Uptake and Permeability

Fluorination can significantly enhance the cellular uptake of peptides, a critical factor for targeting intracellular proteins.[1][7][8] The increased lipophilicity imparted by fluorine can facilitate passive diffusion across cell membranes. However, the degree of fluorination must be carefully optimized, as excessive fluorination can sometimes negatively impact uptake.[1]

Fluorinated ModificationPeptide/CargoCell LineEnhancement in Cellular Uptake (Fold Change vs. Non-fluorinated)Reference
Perfluoroalkylated Amino AcidsTripeptides with Alexa Fluor 647HeLaHigh cellular uptake efficiency[7]
Fluorous TagCargo PeptidesVariousSignificantly higher than non-fluorinated analogues[8]
Low Fluorine Content (≤18% mol graft ratio)Polypeptide PolyplexesNot specifiedImproved cellular uptake[1]
High Fluorination (>30% graft ratio)Polypeptide PolyplexesNot specifiedCompromised improvement in uptake[1]
Perfluoroalkyl-conjugated PNANanospheresNIH3T3 and HeLa10-fold improvement[1]
Binding Affinity

The effect of fluorination on binding affinity is highly dependent on the specific protein-peptide interaction. Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within the binding pocket, potentially increasing affinity.[3] However, steric hindrance from bulky fluorinated groups can also disrupt binding if not accommodated by the target's binding site.

Fluorinated Amino AcidPeptide/LigandTarget Receptor/ProteinChange in Binding Affinity (IC50 or KD)Reference
4-Fluorobenzoate modified MG11MG11 peptideCholecystokinin-2 Receptor (CCK2R)Highest binding affinity (0.20 nM)[9]
6-Fluoronicotinate modified MG11MG11 peptideCholecystokinin-2 Receptor (CCK2R)High binding affinity (0.74 nM)[9]
2-Fluoropropionate modified MG11MG11 peptideCholecystokinin-2 Receptor (CCK2R)Moderate binding affinity (1.80 nM)[9]
Fluorinated AnaloguesHIV-1 gp41 Fusion Inhibitor PeptideHIV-1 gp41Nanomolar inhibition, comparable to parent peptide[3]

Experimental Protocols

To aid in the evaluation of fluorinated peptides, this section provides detailed methodologies for key experiments.

Proteolytic Stability Assay using RP-HPLC

This protocol outlines a common method for assessing the stability of peptides against enzymatic degradation.[2][4][5]

Objective: To quantify the rate of peptide cleavage by a specific protease over time.

Materials:

  • Fluorinated peptide and non-fluorinated control peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

  • Reaction buffer appropriate for the chosen protease (e.g., PBS for trypsin)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (for fragment identification)

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate reaction buffer.

  • Reaction Initiation: Incubate the peptide solution at a defined concentration (e.g., 0.1-1 mg/mL) with the protease at a specific enzyme-to-substrate ratio at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution (e.g., TFA).

  • RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time to determine the degradation rate. The identity of the cleavage products can be confirmed by mass spectrometry.

Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the internalization of fluorescently labeled peptides into cells.[7][10]

Objective: To measure and compare the cellular uptake efficiency of fluorinated and non-fluorinated peptides.

Materials:

  • Fluorescently labeled fluorinated and non-fluorinated peptides (e.g., with FITC or a similar fluorophore)

  • Cell line of interest (e.g., HeLa, A431)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Peptide Treatment: Treat the cells with varying concentrations of the fluorescently labeled peptides in fresh cell culture medium. Include an untreated control.

  • Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting: After incubation, wash the cells with PBS to remove any non-internalized peptide. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the mean fluorescence intensity of the cell population to quantify the amount of internalized peptide.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with fluorinated peptides to those treated with non-fluorinated peptides to determine the relative uptake efficiency.

Binding Affinity Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[11][12][13][14]

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of a fluorinated peptide to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Target protein (ligand)

  • Fluorinated peptide (analyte) and non-fluorinated control

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or another appropriate method.

  • Analyte Injection: Inject a series of concentrations of the fluorinated peptide (analyte) over the immobilized ligand surface.

  • Association and Dissociation Monitoring: Monitor the binding response (in resonance units, RU) in real-time during the association phase (analyte injection) and the dissociation phase (buffer flow).

  • Surface Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). Compare these values for the fluorinated and non-fluorinated peptides.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for evaluating fluorinated peptides and a simplified signaling pathway that can be modulated by a peptide therapeutic.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison start Design Fluorinated & Non-fluorinated Peptides spps Solid-Phase Peptide Synthesis start->spps purification Purification (RP-HPLC) spps->purification characterization Characterization (Mass Spec) purification->characterization stability Metabolic Stability Assay characterization->stability uptake Cellular Uptake Assay characterization->uptake binding Binding Affinity Assay characterization->binding data_analysis Quantitative Comparison stability->data_analysis uptake->data_analysis binding->data_analysis conclusion Structure-Activity Relationship data_analysis->conclusion

Caption: Experimental workflow for the comparative study of fluorinated peptides.

Signaling_Pathway receptor Cell Surface Receptor g_protein G-Protein receptor->g_protein Activates peptide Fluorinated Peptide (Antagonist) peptide->receptor Inhibits Binding effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Inhibition of a signaling pathway by a fluorinated peptide antagonist.

Conclusion

The incorporation of fluorinated amino acids represents a versatile and effective strategy for enhancing the therapeutic potential of peptides. As demonstrated by the compiled data, fluorination can significantly improve metabolic stability and cellular uptake. The effect on binding affinity is context-dependent and requires careful consideration of the target's binding site topology. By leveraging the experimental protocols and understanding the structure-activity relationships presented in this guide, researchers can make more informed decisions in the design and development of next-generation peptide-based drugs. The continued exploration of novel fluorinated amino acids and their site-specific incorporation will undoubtedly lead to the development of more potent and durable peptide therapeutics.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Peptides Containing Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, ensuring the purity of the final product is a critical step. The incorporation of non-natural amino acids, such as Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH), can introduce unique challenges in purification and analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these fluorinated peptides, supported by representative experimental data and detailed protocols.

The presence of the fluorine atom in this compound increases the hydrophobicity of the peptide compared to its non-fluorinated counterpart. This increased retention on reversed-phase (RP) HPLC columns is a key consideration in method development.[1] This guide will explore the most common RP-HPLC methods and compare them with alternative analytical techniques.

Comparison of Reversed-Phase HPLC Methods

Reversed-phase HPLC is the most widely used technique for the analysis of synthetic peptides.[2] The choice of stationary phase can significantly impact the resolution and selectivity of the separation. Here, we compare the two most common column chemistries for this application: C18 and Phenyl-Hexyl.

ParameterRP-HPLC Method 1: C18 ColumnRP-HPLC Method 2: Phenyl-Hexyl Column
Stationary Phase Octadecyl-silane (C18)Phenyl-Hexyl
Principle of Separation Primarily hydrophobic interactionsMixed-mode interactions (hydrophobic and π-π)
Selectivity Excellent for general peptide hydrophobicityEnhanced for aromatic and fluorinated peptides
Typical Retention Time of Fluorinated Peptide Longer than non-fluorinated analogPotentially longer and with better separation from aromatic impurities
Resolution HighPotentially higher for specific impurities
Peak Shape Generally good with TFA as an ion-pairing agentGood, can offer improved peak shape for certain peptides

Alternative Analytical Methods

While RP-HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), Chiral HPLC, and Capillary Electrophoresis (CE) offer complementary information.

MethodPrincipleKey Advantages for Fluorinated Peptides
UPLC-MS High-resolution separation with mass detectionProvides molecular weight confirmation of the main peak and impurities, aiding in impurity identification.[3][4]
Chiral HPLC Enantioselective separationDetermines the enantiomeric purity of the peptide, ensuring that no racemization occurred during synthesis.[5][6][7][8]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratioOffers a different separation mechanism, useful for resolving impurities that may co-elute in RP-HPLC.[9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific peptide sequence and its impurities.

Protocol 1: RP-HPLC Purity Analysis on a C18 Column
  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.[12] Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[12]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[12]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV absorbance at 220 nm.[12]

  • Injection Volume: 20 µL.[12]

Protocol 2: UPLC-MS Impurity Profiling
  • Sample Preparation: Prepare the sample as described in Protocol 1, using a mobile phase compatible with mass spectrometry (e.g., with 0.1% formic acid instead of TFA).

  • UPLC-MS System: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A shallow gradient optimized to separate the main peptide from its impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Acquire full scan MS and data-dependent MS/MS data.

Protocol 3: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Hydrolyze the peptide in 6N DCl/D₂O to break it down into its constituent amino acids. The deuterated acid helps to correct for any racemization that may occur during hydrolysis.[8]

  • HPLC System: An HPLC system with a UV or MS detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.[5][7]

  • Mobile Phase: A mobile phase suitable for the specific chiral column, often a mixture of hexane/isopropanol or an aqueous/organic mixture with an acidic modifier.

  • Detection: UV detection at a wavelength appropriate for the amino acid derivatives or MS detection.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Peptide (1 mg/mL in Mobile Phase A) filter Filter Sample (0.22 µm filter) dissolve->filter inject Inject Sample (20 µL) filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Figure 1. RP-HPLC Purity Analysis Workflow.

Orthogonal_Methods main Peptide Sample Containing This compound rp_hplc RP-HPLC (Purity Assessment) main->rp_hplc uplc_ms UPLC-MS (Impurity Identification) main->uplc_ms chiral_hplc Chiral HPLC (Enantiomeric Purity) main->chiral_hplc ce Capillary Electrophoresis (Orthogonal Separation) main->ce

References

Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise conformation of a peptide is critical to its function and therapeutic potential. The incorporation of non-canonical amino acids like 4-fluoro-phenylalanine (4-F-Phe) is a powerful strategy to modulate peptide structure, stability, and bioactivity. This guide provides a comparative overview of key experimental techniques for validating the conformation of peptides, with a special focus on those containing 4-F-Phe.

The introduction of a fluorine atom at the para position of the phenylalanine ring can significantly influence the peptide's conformational preferences due to steric and electronic effects. Validating these conformations requires a multi-faceted approach, often combining high-resolution structural biology techniques with methods that provide information about the peptide's overall secondary structure in solution.

Comparative Analysis of Conformational Validation Techniques

The choice of technique for validating peptide conformation depends on the specific research question, the sample properties, and the desired level of structural detail. Below is a comparison of the most commonly employed methods, highlighting their utility for analyzing peptides containing 4-F-Phe.

TechniqueInformation ProvidedAdvantages for 4-F-Phe PeptidesLimitations
¹⁹F NMR Spectroscopy Site-specific conformational changes, dynamics, and intermolecular interactions.The ¹⁹F nucleus is a highly sensitive probe with no background signal in biological systems. Chemical shifts are very sensitive to the local environment.Does not provide a complete 3D structure on its own. Requires a fluorinated residue.
2D NMR Spectroscopy Detailed 3D structure in solution, including backbone and side-chain conformations, and intermolecular interactions.Can provide high-resolution structural information and identify subtle conformational changes induced by 4-F-Phe.Can be complex to analyze for larger peptides. Peptides need to be soluble and stable at high concentrations.
X-ray Crystallography High-resolution 3D structure in the solid state.Provides precise atomic coordinates, allowing for detailed analysis of the effects of 4-F-Phe on packing and local geometry.Requires the peptide to crystallize, which can be challenging. The solid-state conformation may not fully represent the solution-state ensemble.
Circular Dichroism (CD) Estimation of secondary structure content (α-helix, β-sheet, random coil) in solution.A relatively quick and low-cost method to assess the overall impact of 4-F-Phe on the peptide's secondary structure.Provides low-resolution structural information. The signal from the aromatic ring of 4-F-Phe can sometimes interfere with the far-UV spectrum.
Quantitative Data Comparison

Direct, side-by-side quantitative comparisons of a peptide with and without 4-F-Phe in a single study are not always readily available. The following tables present representative data compiled from various sources to illustrate the types of quantitative information obtained from each technique.

Table 1: Representative ¹⁹F and ¹H NMR Chemical Shift Data

Peptide/Protein ContextResidue¹⁹F Chemical Shift (ppm)¹Hα Chemical Shift (ppm)Notes
Model Helical Peptide4-F-Phe-113 to -1154.2 - 4.5¹⁹F chemical shifts in helical peptides can be influenced by the helix dipole.[1]
Intrinsically Disordered Peptide4-F-Phe~ -114~ 4.6In a random coil conformation, the ¹⁹F chemical shift is less dispersed.
GB1 Protein (mutant)4-F-Phe-113.8 and -115.2Not ReportedThe two signals for a single 4-F-Phe residue indicate slow conformational exchange.[2]
Native Peptide (for comparison)PheN/A4.66Representative ¹Hα chemical shift for Phenylalanine in a random coil.

Table 2: Representative Backbone Dihedral Angles (Φ, Ψ) from X-ray Crystallography and MD Simulations

Peptide/StructureResidueΦ (°)Ψ (°)Secondary Structure
Phenylalanine Zipper (Pentamer)Phe-63-42α-helix
Phenylalanine Zipper (Tetramer)Phe-65-40α-helix
Model Dipeptide (in crystal)Phe-Phe60120-170Turn-like
MD Simulation (unbound peptide)Phe-70 to -15080 to 170β-sheet/Extended
MD Simulation (unbound peptide)4-F-PheSimilar to PheSimilar to PheThe effect on backbone angles can be subtle and context-dependent.

Table 3: Representative Secondary Structure Content from Circular Dichroism

PeptideConditionα-Helix (%)β-Sheet (%)Random Coil (%)
Alanine-rich peptideBuffer25<570
Alanine-rich peptide+ 50% TFE70<525
Penetratin (native)Buffer<51580
Penetratin-fluorophore conjugateBuffer~10~2070

Note: TFE (trifluoroethanol) is a solvent commonly used to induce helical structures. The data for the penetratin-fluorophore conjugate suggests that modifications can influence secondary structure. While direct comparative CD data for a 4-F-Phe peptide and its native counterpart is sparse, the technique is highly sensitive to such changes.[3][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating peptide conformation. Below are representative methodologies for the key techniques discussed.

Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe Containing Peptide

This protocol is based on the widely used Fmoc/tBu strategy.[6][7][8][9][10]

  • Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for another 15 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • For the incorporation of 4-F-Phe, use Fmoc-4-F-Phe-OH.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring and analyzing 2D NMR data to determine the solution structure of a peptide.[11][12][13][14][15]

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or a buffered solution in D₂O). The pH should be adjusted to a range where amide proton exchange is slow (typically pH 4-5).

    • For ¹⁹F NMR, a concentration of 1 mg/mL is often sufficient.[11]

    • Add a small amount of a reference standard (e.g., DSS for ¹H, CF₃COOH for ¹⁹F).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H and ¹⁹F spectra: To assess sample purity and for a general overview.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation. A mixing time of 100-200 ms is typically used for peptides.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the peptide, with one peak for each backbone and side-chain amide.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign all proton resonances using the TOCSY and NOESY spectra.

    • Restraint Generation:

      • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and convert them into upper distance limits.

      • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to restrain the backbone dihedral angle φ.

  • Structure Calculation and Refinement:

    • Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

    • Refine the structures in a water box using molecular dynamics simulations.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR to analyze Ramachandran plots and other geometric parameters.

Circular Dichroism (CD) Spectroscopy

This protocol describes how to obtain and analyze CD spectra to estimate the secondary structure content of a peptide.

  • Sample Preparation:

    • Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate). Buffers containing high concentrations of chloride ions should be avoided as they absorb in the far-UV region.

    • The peptide concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

    • Ensure the sample is free of aggregates by centrifugation or filtration.

  • Data Acquisition:

    • Use a CD spectrometer to record the spectrum in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Maintain a constant temperature using a Peltier temperature controller.

    • Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Visualizations

The following diagrams illustrate the workflows for peptide synthesis and conformational analysis.

Peptide_Synthesis_and_Validation_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_validation Conformational Validation Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Coupling->Washing Incorporate 4-F-Phe Repeat Repeat Washing->Repeat Cleavage Cleavage Repeat->Cleavage Final Deprotection Purification Purification Cleavage->Purification RP-HPLC Characterization Characterization Purification->Characterization MS & HPLC NMR_Spec NMR Spectroscopy Characterization->NMR_Spec XRay_Cryst X-ray Crystallography Characterization->XRay_Cryst CD_Spec CD Spectroscopy Characterization->CD_Spec

Caption: Overall workflow for peptide synthesis and conformational validation.

NMR_Structure_Determination_Workflow cluster_data_acq Data Acquisition cluster_analysis Data Analysis cluster_structure Structure Calculation Sample_Prep Sample Preparation NMR_Exp 2D NMR Experiments (TOCSY, NOESY, HSQC) Sample_Prep->NMR_Exp Assignment Resonance Assignment NMR_Exp->Assignment Restraints Generate Restraints (Distance & Dihedral) Assignment->Restraints Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Refinement Refinement in Water Calculation->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for NMR-based peptide structure determination.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe(4-F)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents like Fmoc-Phe(4-F)-OH (N-α-Fmoc-4-fluoro-L-phenylalanine) is a critical aspect of laboratory operations and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring safety, compliance, and the minimization of environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][2]

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust during cleanup.[1][2][3] Do not allow the product to enter drains.[1][2]

Core Disposal Principles

The primary method for the disposal of this compound is through a licensed and reputable chemical waste disposal company. These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[2][4] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[2][5]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container should be made of a compatible material that will not react with the chemical.

  • Original Containers: Whenever possible, dispose of solid reagent chemicals in their original manufacturer's container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines. Incompatible chemicals can react and produce hazardous byproducts.

2. Contaminated Material Handling:

  • Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent pads should be collected in a separate, clearly labeled container for hazardous solid waste.

  • Contaminated Glassware: If not being cleaned for reuse, contaminated glassware should be disposed of as hazardous waste.

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing and air drying, the container may be disposed of according to institutional protocols, which may include puncturing it to prevent reuse.

3. Waste Storage and Labeling:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be under the control of laboratory personnel and away from general lab traffic.

  • Secure Containment: Ensure the container is securely capped at all times, except when adding waste.

  • Secondary Containment: Place the primary waste container within a secondary container, such as a chemically compatible tray or bin, to contain any potential leaks or spills.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards.

4. Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal. Retain all documentation, including waste manifests, provided by the disposal vendor.

Quantitative Disposal Parameters

Specific quantitative limits for the disposal of this compound are not publicly available and are largely dependent on local, state, and federal regulations, as well as the specific capabilities of the waste disposal vendor. Researchers must consult their institution's EHS department for guidance on concentration thresholds and specific disposal protocols.

Experimental Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow A Start: this compound for Disposal B Is the material unused solid? A->B C Is the material contaminated labware (gloves, paper)? A->C D Is it an empty container? A->D E Place in original or designated, labeled hazardous waste container. B->E Yes F Collect in a separate, labeled hazardous solid waste container. C->F Yes G Triple-rinse with appropriate solvent. D->G Yes J Store all hazardous waste in a designated Satellite Accumulation Area. E->J F->J H Collect rinsate as hazardous liquid waste. G->H I Dispose of rinsed container per institutional policy. G->I H->J K Contact EHS for waste pickup. J->K L Maintain disposal records. K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fmoc-Phe(4-F)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Phe(4-F)-OH

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a fluorinated amino acid derivative commonly used in peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white powder. While it is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care, as with all laboratory chemicals, to minimize exposure.[1]

PropertyValue
CAS Number 169243-86-1[1][2]
Molecular Formula C₂₄H₂₀FNO₄[2]
Molecular Weight 405.42 g/mol [2]
Form Powder[2]
Storage Temperature 2-30°C[2]
Hazard Identification and Personal Protective Equipment (PPE)

While not classified as hazardous, appropriate precautions should always be taken to prevent direct contact and inhalation. The following personal protective equipment is recommended:

  • Respiratory Protection : Use a dust mask (e.g., N95 or P1 type) when handling the solid powder to minimize inhalation of dust particles.[3]

  • Eye Protection : Chemical safety glasses with side-shields or goggles are mandatory to protect against accidental splashes or dust.[3]

  • Hand Protection : Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental success. The following workflow outlines the key steps from receiving the compound to its use in solution.

cluster_receiving Receiving and Storage cluster_handling Handling Solid cluster_solution Preparing Solution A Inspect Container B Store at 2-30°C A->B C Don Appropriate PPE B->C D Work in a Ventilated Area C->D E Weigh Solid Carefully D->E F Minimize Dust Generation E->F G Add Solvent to Solid F->G H Ensure Complete Dissolution G->H I Label Solution Container H->I

Figure 1. Workflow for Handling this compound

Experimental Protocol: Safe Handling

  • Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage. Store the container in a cool, dry, and well-ventilated place at the recommended temperature of 2-30°C.[2]

  • Handling the Solid :

    • Before handling, ensure you are wearing the appropriate PPE as listed above.

    • Conduct all weighing and handling of the powder in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.

    • When weighing the required amount, do so carefully to avoid generating dust.

  • Preparing Solutions :

    • When preparing solutions, add the solvent to the solid to prevent splashing.

    • Ensure the compound is fully dissolved before use in any synthetic protocol. Fmoc-amino acids are typically soluble in organic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[4]

    • Clearly label the container with the contents and concentration.

Disposal Plan: Managing Halogenated Waste

This compound contains fluorine, a halogen. Therefore, all waste containing this compound must be treated as halogenated organic waste .[5] Proper segregation and disposal are crucial to ensure safety and compliance with environmental regulations.

Disposal Protocol

  • Waste Segregation :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[6]

    • Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[7]

    • Keep halogenated waste separate from acidic or alkaline waste streams.[8]

  • Container Management :

    • Use a compatible container with a secure, tight-fitting lid.

    • The container must be labeled with "Hazardous Waste" and a list of its chemical constituents, including this compound.[6][8]

    • Keep the waste container closed at all times, except when adding waste.[6]

  • Spill Cleanup :

    • In the event of a spill, contain the leak and absorb the material with an inert absorbent.

    • Place the contaminated absorbent material in a sealed bag and label it as hazardous waste for disposal.[8]

  • Final Disposal :

    • When the waste container is three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[8]

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their laboratory work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe(4-F)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe(4-F)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.